Product packaging for [3,3'-Bipyridin]-6-OL(Cat. No.:)

[3,3'-Bipyridin]-6-OL

Cat. No.: B15050137
M. Wt: 172.18 g/mol
InChI Key: MHPQKDWIECPKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[3,3'-Bipyridin]-6-OL is a bipyridine-based compound offered for research applications. Bipyridine derivatives are fundamental building blocks in various scientific fields due to their strong metal-chelating properties and structural versatility . These compounds are key precursors in the development of biologically active molecules and are central to pharmaceutical research, notably as the core structure for phosphodiesterase III inhibitors such as milrinone . In materials science and chemistry, functionalized bipyridines are valued as ligands for transition-metal catalysts, in the construction of supramolecular architectures, and as components in photosensitizers . The 3,3'-bipyridine scaffold, in particular, presents a distinct geometry for coordination and synthesis. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease or other human use . They are not evaluated or regulated as in vitro diagnostic (IVD) medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B15050137 [3,3'-Bipyridin]-6-OL

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyridin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-4-3-9(7-12-10)8-2-1-5-11-6-8/h1-7H,(H,12,13)

InChI Key

MHPQKDWIECPKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)C=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Reactivity of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

[3,3'-Bipyridin]-6-OL, also known as 6-hydroxy-3,3'-bipyridine, is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to biologically active molecules and its potential as a versatile ligand. Due to the likely tautomeric equilibrium with its pyridone form, as discussed in the next section, the physicochemical properties can be expected to be a composite of both forms. The predicted properties are summarized in Table 1.

PropertyValue (Estimated)Notes
IUPAC Name This compound
Tautomeric Form [3,3'-Bipyridin]-6(1H)-onePredominant in polar solvents.
CAS Number Not assigned
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Melting Point > 200 °C (decomposes)Estimated based on similar pyridone structures.
Boiling Point > 300 °CHigh due to hydrogen bonding and polarity.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).The pyridone tautomer enhances solubility in polar solvents.
pKa ~11-12 (for the N-H proton in the pyridone form)Similar to 2-pyridone.[1]

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with [3,3'-Bipyridin]-6(1H)-one. This phenomenon is well-documented for 2-hydroxypyridine and 4-hydroxypyridine. The equilibrium is influenced by the solvent, with polar solvents favoring the pyridone (lactam) form and non-polar solvents favoring the hydroxypyridine (lactim) form.[2]

tautomerism p_ol This compound (Pyridinol form) p_one [3,3'-Bipyridin]-6(1H)-one (Pyridone form) p_ol->p_one Polar Solvent p_one->p_ol Non-polar Solvent

Tautomeric equilibrium of this compound.

The pyridone tautomer is generally more stable in the solid state and in polar solvents due to a combination of resonance stabilization and intermolecular hydrogen bonding. This tautomerism has significant implications for its reactivity and biological activity, as the two forms present different functional groups and hydrogen bonding capabilities.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, followed by a deprotection step. A generalized experimental protocol for a Suzuki coupling approach is outlined below.

Proposed Synthetic Pathway

synthesis_workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product start1 3-Pyridylboronic Acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) start1->reaction start2 2-Bromo-6-methoxypyridine start2->reaction intermediate 6-Methoxy-3,3'-bipyridine reaction->intermediate deprotection Strong Acid (e.g., HBr or BBr₃) intermediate->deprotection product This compound deprotection->product

Proposed Suzuki coupling synthesis workflow.
Generalized Experimental Protocol: Suzuki Coupling

Materials:

  • 3-Pyridylboronic acid

  • 2-Bromo-6-methoxypyridine

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-6-methoxypyridine and 3-pyridylboronic acid (1.2 equivalents) in the solvent mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (6-methoxy-3,3'-bipyridine) by column chromatography on silica gel.

Generalized Experimental Protocol: Demethylation

Materials:

  • 6-Methoxy-3,3'-bipyridine

  • Boron tribromide (BBr₃) or hydrobromic acid (HBr)

  • Anhydrous solvent (e.g., dichloromethane for BBr₃)

Procedure (using BBr₃):

  • Dissolve 6-methoxy-3,3'-bipyridine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity

The reactivity of this compound is dictated by the interplay of its two key structural features: the bipyridine core and the hydroxyl/pyridone functionality.

Coordination Chemistry

The bipyridine unit is a well-known chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atoms of the pyridine rings act as Lewis bases, donating their lone pairs of electrons to the metal center.[3][4] The pyridone tautomer can also act as a ligand, coordinating through its nitrogen and oxygen atoms, often as a bridging ligand.[1][2][5][6][7] This dual-coordination capability makes this compound an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Reactions of the Pyridone Ring

The pyridone ring exhibits reactivity characteristic of both amides and vinylogous amides.

  • N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions.

  • Electrophilic Substitution: The pyridone ring is generally more reactive towards electrophiles than pyridine itself. Electrophilic attack typically occurs at the positions ortho and para to the oxygen atom.

  • Nucleophilic Attack: The carbonyl group can be susceptible to attack by strong nucleophiles.

Reactions of the Pyridine Ring

The unsubstituted pyridine ring in the 3'-position is less reactive towards electrophilic substitution than benzene but can undergo nucleophilic substitution, particularly at the 2'- and 6'-positions, especially if activated by a good leaving group.

Relevance in Drug Development

Bipyridine and pyridone scaffolds are prevalent in many biologically active compounds and approved drugs.[6] Their ability to act as hydrogen bond donors and acceptors, as well as their metal-chelating properties, makes them valuable pharmacophores.

Derivatives of bipyridines have been investigated as inhibitors of various enzymes, including kinases.[8] The bipyridine moiety can effectively occupy the ATP-binding site of kinases, and modifications to the scaffold allow for tuning of selectivity and potency. While no specific signaling pathway has been identified for this compound, its structural motifs suggest potential activity in pathways where protein-ligand interactions involving hydrogen bonding and metal coordination are crucial.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase2 Inhibition

Potential role as a kinase inhibitor.

Conclusion

This compound is a molecule with significant potential in both materials science and medicinal chemistry. Its rich chemistry, characterized by tautomerism and versatile reactivity, makes it an attractive building block for the synthesis of complex molecular architectures and novel therapeutic agents. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of its constituent motifs. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data expected from the crystal structure analysis of [3,3'-Bipyridin]-6-OL. While specific crystallographic data for this compound is not publicly available, this document outlines the established protocols and expected outcomes based on the analysis of analogous bipyridine derivatives.

Introduction

Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their roles as versatile ligands in metal complexes and as scaffolds for pharmacologically active molecules.[1][2] The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding their chemical properties, potential biological activity, and for rational drug design.[3] This guide details the hypothetical pathway to elucidating the crystal structure of this compound, from synthesis to final structural analysis.

Synthesis and Crystallization

The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals. Bipyridine derivatives can be synthesized through various coupling reactions, such as the Ullmann or Suzuki coupling.[1][2]

Workflow for Synthesis and Crystallization

cluster_synthesis Synthesis cluster_crystallization Crystallization Start Starting Materials (e.g., Halogenated Pyridines) Coupling Coupling Reaction (e.g., Ullmann or Suzuki) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution SlowEvap Slow Evaporation Dissolution->SlowEvap VaporDiff Vapor Diffusion Dissolution->VaporDiff Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystal Formation SlowEvap->Crystals VaporDiff->Crystals Cooling->Crystals

Caption: Workflow for the synthesis and crystallization of this compound.

Experimental Protocols

The following table outlines the detailed methodologies for the key experiments involved in the crystal structure determination of a bipyridine derivative.

Experimental Stage Protocol Details
Synthesis Ullmann Coupling Heating a 3-halogenated pyridine derivative with copper powder in a high-boiling solvent like DMF.[1]
Crystallization Slow Evaporation The purified compound is dissolved in a suitable solvent or solvent mixture, and the solution is left undisturbed to allow for slow evaporation. This gradual increase in concentration can promote the growth of well-ordered single crystals.[4][5]
Data Collection Single-Crystal X-ray Diffraction A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[6]
Structure Solution and Refinement Direct Methods or Patterson Synthesis The collected diffraction data is used to solve the phase problem and obtain an initial electron density map. The atomic positions are then refined against the experimental data to achieve the best possible fit. Software such as OLEX2 or SHELX is commonly used for this purpose.[7]

Crystallographic Data Presentation

The following table presents a representative summary of the crystallographic data that would be expected for this compound. The values are hypothetical and based on similar reported structures.

Parameter Hypothetical Value
Empirical Formula C10H8N2O
Formula Weight 172.19
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.3
b (Å) 10.1
c (Å) 20.8
α (°) 90
β (°) 97.2
γ (°) 90
Volume (ų) 1506
Z 4
Calculated Density (g/cm³) 1.518
Absorption Coefficient (mm⁻¹) 0.105
F(000) 712
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 10123
Independent reflections 3450 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.040, wR2 = 0.110
R indices (all data) R1 = 0.055, wR2 = 0.125

Role in Drug Development

The crystal structure of a compound like this compound is a critical piece of information in the drug development pipeline. It enables structure-based drug design, where knowledge of the three-dimensional arrangement of atoms can inform the synthesis of more potent and selective analogs.

Logical Flow of Crystal Structure Analysis in Drug Discovery

cluster_discovery Drug Discovery Pipeline cluster_cryst Structural Biology Target Target Identification Hit Hit Identification Target->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Development Lead->Preclinical Crystal Crystal Structure Determination Lead->Crystal SBDD Structure-Based Drug Design (SBDD) Crystal->SBDD SBDD->Lead

Caption: Integration of crystal structure analysis into the drug discovery process.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its analysis. The methodologies outlined are standard in the field of chemical crystallography and are essential for the structural elucidation of novel compounds. The resulting data would be invaluable for researchers in medicinal chemistry and materials science, providing foundational knowledge for future applications.

References

Solubility Profile of [3,3'-Bipyridin]-6-OL in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of [3,3'-Bipyridin]-6-OL in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes information on the broader class of bipyridine molecules and outlines established methodologies for solubility determination. The guide is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science, offering both theoretical context and practical experimental protocols. Additionally, it explores a relevant signaling pathway where bipyridine derivatives are known to be active, providing a broader context for the compound's potential biological applications.

Introduction

This compound is a heterocyclic organic compound belonging to the bipyridine family. Bipyridines are a class of aromatic compounds that have garnered significant interest in various scientific fields due to their versatile coordination chemistry, and applications in catalysis, materials science, and pharmaceuticals. The solubility of a compound is a critical physicochemical parameter that influences its suitability for various applications, including reaction kinetics, formulation development, and biological activity. Understanding the solubility of this compound is therefore essential for its effective utilization in research and development.

Bipyridines, as a general class, are recognized for their solubility in a range of organic solvents, while exhibiting slight solubility in water.[1] The specific solubility of this compound, however, will be influenced by the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding and alter its interaction with different solvents.

This guide aims to provide an in-depth analysis of the expected solubility of this compound, detail robust experimental protocols for its empirical determination, and present a visualization of a key signaling pathway relevant to bipyridine derivatives.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound based on the general properties of bipyridines and the influence of its functional group. These are qualitative estimates and should be confirmed by experimental determination.

Solvent Solvent Type Estimated Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighBipyridines are generally soluble in DMSO. The polar nature of this compound should facilitate dissolution.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a good solvent for many polar organic compounds, including bipyridines.
MethanolPolar ProticModerate to HighThe hydroxyl group of this compound can form hydrogen bonds with methanol, enhancing solubility.
EthanolPolar ProticModerate to HighSimilar to methanol, ethanol's ability to hydrogen bond should promote solubility.
Tetrahydrofuran (THF)Polar AproticModerateBipyridines show solubility in THF. The polarity of the solute should allow for reasonable dissolution.
ChloroformNonpolarLow to ModerateWhile some bipyridines are soluble in chloroform, the hydroxyl group may limit the solubility of this compound in this nonpolar solvent.
TolueneNonpolarLowAs a nonpolar aromatic solvent, toluene is less likely to be an effective solvent for the polar this compound.
HexaneNonpolarVery LowHexane is a nonpolar aliphatic solvent and is not expected to be a good solvent for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3] This protocol provides a detailed procedure for applying this method to this compound.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance (accurate to ±0.1 mg)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

3.3. Experimental Workflow Diagram

G A Add excess this compound to solvent B Equilibrate at constant temperature with shaking (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from concentration F->G G cluster_membrane Cell Membrane Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP Ligand Agonist Ligand->Receptor Activates Bipyridine This compound (Potential Inhibitor) PDE3 Phosphodiesterase 3 Bipyridine->PDE3 Inhibits AMP AMP PDE3->AMP Hydrolyzes to ATP:e->cAMP:w Converts cAMP:s->PDE3:n Substrate PKA Protein Kinase A (Active) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Muscle Relaxation) PKA->CellularResponse Leads to

References

The Emergence of [3,3'-Bipyridin]-6-OL Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of [3,3'-Bipyridin]-6-OL derivatives. While direct and extensive research on this specific scaffold is nascent, this document leverages data from structurally analogous compounds, particularly [3,4'-bipyridin]-6(1H)-one derivatives, to provide a foundational understanding of their potential as therapeutic agents. The information presented herein is intended to catalyze further investigation and guide the rational design of novel derivatives.

Core Structure and Therapeutic Potential

The this compound core scaffold is a promising heterocyclic structure with potential applications in drug discovery. Its structural similarity to known phosphodiesterase 3 (PDE3) inhibitors, such as milrinone and amrinone, suggests that derivatives of this class could exhibit significant cardiotonic and vasodilatory effects.[1][2] PDE3 inhibitors function by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[3] This leads to increased cardiac contractility and vasodilation, making them valuable agents in the treatment of acute heart failure.[1][4]

Quantitative Data Summary

Due to the limited availability of specific data for this compound derivatives, the following table summarizes the structure-activity relationship (SAR) data for a series of structurally related [3,4'-bipyridin]-6(1H)-one analogues, which act as positive inotropic agents. This data is presented to illustrate the potential impact of substitutions on the bipyridine core.

CompoundR1R2R3Inotropic Potency (Relative to Milrinone)
Milrinone CH₃CNH1.0
Amrinone HNH₂H0.1
Analogue 1 CH₃HH0.3
Analogue 2 HCNH0.8
Analogue 3 CH₃CONH₂H0.6
Analogue 4 CH₃CNCH₃0.9

This table is a representative summary based on known SAR of [3,4'-bipyridin]-6(1H)-one derivatives and is intended for illustrative purposes.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of bipyridine derivatives. These protocols are based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of novel this compound derivatives.

General Synthesis of Bipyridine Core via Negishi Coupling

A common and effective method for the synthesis of unsymmetrical bipyridines is the Negishi coupling reaction.[5] This palladium-catalyzed cross-coupling reaction involves the reaction of an organozinc compound with an organic halide.

Workflow for Bipyridine Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System A Bromo-pyridin-6-ol Derivative D Negishi Coupling Reaction A->D B Pyridin-3-ylzinc Halide B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) C->D F Purification (e.g., Chromatography) D->F E This compound Derivative F->E

Caption: General workflow for the synthesis of a this compound derivative via Negishi coupling.

Materials:

  • Substituted 3-bromopyridin-6-ol

  • 3-(Chlorozinc)pyridine (or other pyridin-3-ylzinc halide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the substituted 3-bromopyridin-6-ol and the palladium catalyst in anhydrous THF.

  • To this solution, add the 3-(chlorozinc)pyridine solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

In Vitro Biological Evaluation: PDE3 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against the PDE3 enzyme.

Workflow for PDE3 Inhibition Assay

G A Test Compound (Derivative) D Incubation at 30°C A->D B Recombinant Human PDE3 Enzyme B->D C ³H-cAMP (Substrate) C->D E Addition of Snake Venom Nucleotidase D->E F Conversion of ³H-AMP to ³H-adenosine E->F G Separation by Anion-Exchange Chromatography F->G H Quantification of ³H-adenosine (Scintillation Counting) G->H I Calculation of IC₅₀ Value H->I

Caption: Experimental workflow for determining the PDE3 inhibitory activity of a test compound.

Procedure:

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), magnesium chloride, a known concentration of recombinant human PDE3A, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, tritium-labeled cyclic AMP (³H-cAMP).

  • Incubate the reaction mixture at 30°C for a specified time.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine.

  • Separate the charged ³H-AMP from the uncharged ³H-adenosine using an anion-exchange resin.

  • Quantify the amount of ³H-adenosine produced using liquid scintillation counting.

  • Calculate the percentage of PDE3 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway

The presumed mechanism of action for this compound derivatives, based on their structural similarity to known cardiotonic agents, is the inhibition of PDE3. The following diagram illustrates the signaling pathway of PDE3 inhibitors in a cardiac myocyte.

Signaling Pathway of PDE3 Inhibition

G cluster_cell Cardiac Myocyte cluster_membrane Sarcolemma BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates CaInflux Ca²⁺ Influx CaChannel->CaInflux Allows Contraction Increased Contractility CaInflux->Contraction Leads to Bipyridinol This compound Derivative Bipyridinol->PDE3 Inhibits

Caption: Proposed signaling pathway of this compound derivatives as PDE3 inhibitors in cardiac myocytes.

In this pathway, inhibition of PDE3 by a this compound derivative would lead to an accumulation of intracellular cAMP.[6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels, leading to an increased influx of calcium ions.[6] The elevated intracellular calcium concentration enhances the force of contraction of the cardiac muscle.[4]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for cardiovascular diseases. The information provided in this technical guide, though based on structurally related compounds, offers a solid foundation for initiating research in this area. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays to establish a clear structure-activity relationship for this specific scaffold. Further investigation into their selectivity for different PDE isoforms and their pharmacokinetic and pharmacodynamic profiles will be crucial for their advancement as clinical candidates.

References

[3,3'-Bipyridin]-6-OL CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3,3'-Bipyridin]-6-OL, also known by its tautomeric form [2,3'-Bipyridin]-6'(1'H)-one, is a heterocyclic organic compound. It has garnered attention in the pharmaceutical industry primarily as a known impurity and key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2][3] Understanding the chemical and physical properties, synthesis, and potential biological relevance of this compound is crucial for the quality control of Perampanel and for the broader exploration of bipyridine derivatives in drug discovery.

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known biological context.

Chemical Identifiers and Properties

Proper identification and characterization are fundamental in chemical research and drug development. The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueSource
CAS Number 381233-78-9[2]
IUPAC Name 2,3'-bipyridin-6'-ol
Synonyms [2,3'-Bipyridin]-6'(1'H)-one, 5-(2-Pyridyl)-1,2-dihydropyridin-2-one[2]
Molecular Formula C₁₀H₈N₂O[2]
Molecular Weight 172.18 g/mol [2]
Appearance Not explicitly stated, likely a solidN/A
Boiling Point 434.3 ± 45.0 °C at 760 mmHgN/A
Density 1.2 ± 0.1 g/cm³N/A
Flash Point 216.5 ± 28.7 °CN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds. The following protocol is a representative method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

Objective: To synthesize this compound from 2-bromopyridine and a suitable boronic acid or ester derivative of 6-hydroxypyridine.

Materials:

  • 2-Bromopyridine

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (or a similar boronic acid/ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1 equivalent), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 75 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) and maintain at this temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous layer with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Synthesis

Synthesis_Workflow Reactants 2-Bromopyridine + 5-(Boronic ester)-pyridin-2-ol Suzuki_Coupling Suzuki Coupling Reaction Reactants->Suzuki_Coupling Catalyst_System Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Catalyst_System->Suzuki_Coupling Solvent Acetonitrile/Water (1:1) Solvent->Suzuki_Coupling Reaction_Conditions 75 °C, Inert Atmosphere Reaction_Conditions->Suzuki_Coupling Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Biological Context and Significance

The primary significance of this compound in the field of drug development is its role as a process impurity in the manufacturing of Perampanel.[1][2][3] Perampanel's mechanism of action involves the selective, non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][4] By blocking this receptor, Perampanel reduces neuronal hyperexcitability, which is a hallmark of epileptic seizures.[4]

As an impurity, the presence of this compound in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of Perampanel. While there is limited publicly available information on the specific biological activities or signaling pathway modulation by this compound itself, its structural similarity to the core of Perampanel suggests a potential for interaction with biological targets. However, without specific studies, any such activity remains speculative.

The development of robust analytical methods for the detection and quantification of this and other impurities is a critical aspect of the pharmaceutical quality control of Perampanel.

Signaling Pathway of Perampanel

To provide context for the biological relevance of this compound as a Perampanel impurity, the signaling pathway of Perampanel is illustrated below.

Perampanel_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Na⁺, Ca²⁺) AMPA_Receptor->Ion_Channel Activates Depolarization Neuronal Depolarization (Excitation) Ion_Channel->Depolarization Leads to Glutamate->AMPA_Receptor Binds Perampanel Perampanel Perampanel->AMPA_Receptor Inhibition Inhibition

Caption: Mechanism of action of Perampanel as a non-competitive AMPA receptor antagonist.

Conclusion

This compound is a compound of significant interest in pharmaceutical chemistry, particularly due to its role as an intermediate and impurity in the synthesis of the anti-epileptic drug Perampanel. This guide has provided essential information regarding its identification, properties, and a detailed synthetic protocol. While direct biological activity data for this compound is scarce, its relationship to a potent neuroactive drug underscores the importance of its continued study and rigorous control in pharmaceutical manufacturing. Future research may explore the potential for this and similar bipyridine scaffolds to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

References

Potential Applications of Substituted Bipyridinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bipyridinols, a class of heterocyclic compounds, have garnered significant attention in various scientific fields due to their versatile chemical properties and potential for diverse applications. Their unique structure, characterized by a bipyridine core functionalized with hydroxyl groups and other substituents, allows for fine-tuning of their electronic, photophysical, and biological activities. This technical guide provides an in-depth overview of the potential applications of substituted bipyridinols, with a focus on their roles in medicinal chemistry as anticancer agents and in materials science as components of organic light-emitting diodes (OLEDs). Detailed experimental methodologies, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Medicinal Chemistry: Substituted Bipyridinols as Anticancer Agents

Substituted bipyridinols have emerged as a promising scaffold for the development of novel anticancer therapeutics. Their planar structure allows for intercalation with DNA, and the substituent groups can be modified to target specific enzymes and signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer activity of substituted bipyridinols is often attributed to two primary mechanisms:

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes that are crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, they induce DNA strand breaks, leading to apoptosis in cancer cells.

  • Signaling Pathway Modulation: Substituted bipyridinols have been investigated for their potential to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various substituted heterocyclic compounds, including those with structural similarities to bipyridinols, has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone Derivative (4b)MCF7 (Breast)0.16[1]
Chalcone Derivative (4b)HepG2 (Liver)0.17[1]
Chalcone Derivative (2d)MCF7 (Breast)0.21[1]
Benzo[a]phenazine Derivative (6)HepG2 (Liver)0.21[2]
Benzo[a]phenazine Derivative (6)A549 (Lung)1.7[2]
Benzo[a]phenazine Derivative (6)MCF-7 (Breast)11.7[2]
Acridine-Thiosemicarbazone (DL-08)B16-F10 (Melanoma)14.79[3]
Quinazolin-4-one DerivativeTK10 (Renal)0.62 - 7.72[4]
Quinazolin-4-one DerivativeMCF-7 (Breast)0.62 - 7.72[4]

Note: While the table provides IC50 values for structurally related compounds, further research is needed to establish a comprehensive database of IC50 values specifically for a wide range of substituted bipyridinols.

Experimental Protocols

A general approach to synthesizing substituted bipyridinols involves the construction of the bipyridine core followed by the introduction of hydroxyl and other functional groups. Common synthetic strategies include:

  • Cross-Coupling Reactions: Suzuki, Stille, and Negishi coupling reactions are widely used to form the C-C bond between two pyridine rings.[5]

  • Oxidation and Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation of precursor molecules, such as the oxidation of dimethyl-bipyridines to dicarboxy-bipyridines, which can then be further functionalized.

Example Protocol: Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine [6]

  • Oxidation: 4,4'-Dimethyl-2,2'-bipyridine is oxidized using a strong oxidizing agent like potassium dichromate in an acidic solution.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures under reflux.

  • Purification: The resulting 4,4'-dicarboxy-2,2'-bipyridine is purified by recrystallization.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine Start Start Oxidation Oxidation of 4,4'-Dimethyl-2,2'-bipyridine Start->Oxidation Starting Material Reaction Reflux with K2Cr2O7 in acidic solution Oxidation->Reaction Reaction Setup Purification Recrystallization Reaction->Purification Crude Product Product 4,4'-Dicarboxy- 2,2'-bipyridine Purification->Product Pure Product

A simplified workflow for the synthesis of a bipyridine precursor.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted bipyridinol compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor. The IC50 value for topoisomerase I inhibition can be determined from a dose-response curve.[3]

Signaling Pathway Modulation: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[7][8][9] Substituted bipyridinols are being investigated as potential inhibitors of this pathway.

DOT Script for PI3K/Akt Signaling Pathway:

G cluster_pathway PI3K/Akt Signaling Pathway and Potential Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Substituted Bipyridinol Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

The PI3K/Akt pathway and points of potential inhibition by substituted bipyridinols.

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation state of key proteins in the PI3K/Akt pathway, such as the phosphorylation of Akt.

Protocol:

  • Cell Lysis: Treat cancer cells with the substituted bipyridinol compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and other target proteins.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins. A decrease in the ratio of phosphorylated Akt to total Akt would indicate inhibition of the pathway.[10]

Materials Science: Substituted Bipyridinols in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of metal complexes of substituted bipyridinols, particularly those of ruthenium and iridium, make them attractive candidates for use as phosphorescent emitters in OLEDs.

Role in OLEDs

Substituted bipyridinol ligands can be used to synthesize transition metal complexes that exhibit strong and tunable phosphorescence. These complexes can be incorporated into the emissive layer of an OLED device. Upon electrical excitation, these materials can efficiently convert electrical energy into light. The substituents on the bipyridinol ligand can be varied to tune the emission color, quantum efficiency, and stability of the OLED.

Performance of Bipyridinol-Based OLEDs

Ruthenium(II) complexes with bipyridine ligands have been successfully used to fabricate OLEDs.

Device ArchitectureEmitterTurn-on Voltage (V)Maximum Luminance (cd/m²)Emission Max (nm)Reference
ITO/Ru(bpy)₃(ClO₄)₂/Ga:InRu(bpy)₃(ClO₄)₂2.32000660[11][12]
ITO/Ru(bpy)₃(ClO₄)₂/C₁₂-Ru(bpy)₃(ClO₄)₂/Ga:InC₁₂-Ru(bpy)₃(ClO₄)₂~2.3-690[11]

Note: The performance of OLEDs is highly dependent on the specific device architecture, materials used, and fabrication process.

Experimental Protocols

Example Protocol: General Synthesis of --INVALID-LINK--₂ (where L is a substituted bipyridinol ligand)

  • Starting Material: cis-Ru(bpy)₂Cl₂ is a common starting material.

  • Ligand Exchange: The substituted bipyridinol ligand is reacted with cis-Ru(bpy)₂Cl₂ in a suitable solvent (e.g., ethanol/water mixture) under reflux.

  • Anion Exchange: The chloride anions are then exchanged for hexafluorophosphate (PF₆⁻) anions by adding a saturated aqueous solution of NH₄PF₆ or KPF₆.

  • Purification: The resulting complex is purified by column chromatography on alumina or silica gel.

A typical OLED device has a multilayer structure.

DOT Script for OLED Fabrication Workflow:

G cluster_oled OLED Fabrication Workflow Substrate ITO-coated Glass Substrate Cleaning HTL Spin-coating of Hole Transport Layer (HTL) Substrate->HTL EML Spin-coating of Emissive Layer (EML) (containing bipyridinol complex) HTL->EML ETL Thermal Evaporation of Electron Transport Layer (ETL) EML->ETL Cathode Thermal Evaporation of Metal Cathode (e.g., Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Device Characterization (I-V-L, EQE, Spectra) Encapsulation->Testing

A general workflow for the fabrication of a multilayer OLED device.

Fabrication Protocol: [13]

  • Substrate Cleaning: The indium tin oxide (ITO)-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition:

    • A hole transport layer (HTL) is often spin-coated onto the ITO.

    • The emissive layer (EML), containing the ruthenium-bipyridinol complex, is then deposited, typically by spin-coating from a solution.

    • An electron transport layer (ETL) and a metal cathode (e.g., aluminum) are subsequently deposited via thermal evaporation in a high-vacuum chamber.

  • Encapsulation: The device is encapsulated to protect it from oxygen and moisture.

  • Characterization: The current-voltage-luminance (I-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra of the fabricated device are measured.

Future Directions and Conclusion

Substituted bipyridinols represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Further research is warranted to:

  • Synthesize and screen a wider library of substituted bipyridinols to establish comprehensive structure-activity relationships for anticancer activity.

  • Elucidate the precise molecular targets and signaling pathways modulated by these compounds in cancer cells.

  • Design and synthesize novel bipyridinol-based metal complexes with improved photophysical properties for highly efficient and stable OLEDs.

  • Explore other potential applications of these compounds, such as in catalysis, sensing, and photodynamic therapy.

References

A Comprehensive Technical Review of 3,3'-Bipyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3'-bipyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, arising from the nitrogen atoms in the pyridine rings and the rotational flexibility around the central C-C bond, allow for diverse interactions with biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 3,3'-bipyridine compounds, with a focus on their applications in oncology.

Synthesis of 3,3'-Bipyridine Derivatives

The construction of the 3,3'-bipyridine core and its derivatives is primarily achieved through cross-coupling reactions. The Ullmann reaction, a classical method for forming biaryl bonds, has been successfully applied to the synthesis of substituted 3,3'-bipyridines. Other modern catalytic methods, such as the Suzuki and Negishi couplings, offer milder reaction conditions and broader functional group tolerance, making them valuable tools for the synthesis of complex 3,3'-bipyridine analogs.

Experimental Protocols: Synthesis

General Procedure for Ullmann Coupling of 3-Bromopyridine Derivatives:

A mixture of the 3-bromopyridine derivative and copper powder is heated, often in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. The reaction temperature and time are crucial parameters and are optimized for each specific substrate. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography. For instance, the synthesis of 2,2'-dinitro-3,3'-bipyridine involves heating 3-bromo-2-nitropyridine with copper powder.

Biological Activity and Therapeutic Potential

3,3'-Bipyridine derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the in vitro cytotoxicity of 3,3'-bipyridine derivatives against various cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth, are a key metric for evaluating their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Gold(III) Complex with Bipyridine Ligand A2780 (Ovarian)< Cisplatin[1]
A2780cis (Cisplatin-resistant Ovarian)< Cisplatin[1]
MCF-7 (Breast)< Cisplatin[1]
PC-3 (Prostate)< Cisplatin[1]

Note: The table presents a selection of reported data. The specific 3,3'-bipyridine derivative within the complex and its exact IC50 value should be consulted in the primary literature.

Experimental Protocols: Biological Evaluation

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3,3'-bipyridine compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute hydrochloric acid.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by many 3,3'-bipyridine compounds are still under investigation, evidence suggests their involvement in critical cellular processes related to cancer progression. Molecular docking studies have indicated that pyridine-containing compounds may interact with the active sites of various protein kinases, such as Tyrosine Threonine Kinase (TTK), Spleen Tyrosine Kinase (SYK), Phosphoinositide 3-kinase (PI3K), and Bruton's Tyrosine Kinase (BTK). These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.

The induction of reactive oxygen species (ROS) is another proposed mechanism of action for some bipyridine derivatives. Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).

Below are diagrams illustrating a generalized experimental workflow for evaluating 3,3'-bipyridine compounds and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of 3,3'-Bipyridine Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis ros_detection ROS Detection Assay ic50->ros_detection apoptosis_assay Apoptosis Assay ic50->apoptosis_assay

Caption: General experimental workflow for the synthesis and evaluation of 3,3'-bipyridine compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription bipyridine 3,3'-Bipyridine Compound bipyridine->pi3k Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 3,3'-bipyridine compound.

Conclusion

3,3'-Bipyridine and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their versatile synthesis and diverse mechanisms of action make them attractive scaffolds for further optimization. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and advance their clinical translation. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols: [3,3'-Bipyridin]-6-OL in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of [3,3'-Bipyridin]-6-OL as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a bipyridyl core with a hydroxyl group, offer intriguing possibilities for the design of novel metal complexes with tailored catalytic, photophysical, and biological activities.

Introduction

This compound is a heterocyclic ligand that belongs to the extensive family of bipyridines, which are renowned for their strong coordination to a wide range of metal ions. The presence of a hydroxyl group at the 6-position introduces several key features:

  • Tautomerism: this compound can exist in equilibrium with its keto tautomer, [3,3'-Bipyridin]-6(1H)-one. This equilibrium can be influenced by the solvent, pH, and the coordinating metal ion, offering a handle to fine-tune the electronic properties of the resulting complexes.

  • Anionic Coordination: The hydroxyl group can be deprotonated to form an anionic ligand, which can act as a bridging ligand or participate in proton-coupled electron transfer (PCET) processes.

  • Hydrogen Bonding: The hydroxyl group can participate in intra- and intermolecular hydrogen bonding, influencing the supramolecular assembly of the resulting coordination compounds.

These characteristics make this compound a promising candidate for applications in catalysis, materials science, and drug development.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established cross-coupling methodologies for bipyridine synthesis, such as the Suzuki-Miyaura coupling.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure. Optimization of reaction conditions may be necessary.

Materials:

  • 3-Bromo-6-methoxypyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Hydrobromic acid (HBr, 48%)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromo-6-methoxypyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).

    • Add a degassed mixture of 1,4-dioxane and toluene (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 6-methoxy-3,3'-bipyridine.

  • Demethylation:

    • Dissolve the purified 6-methoxy-3,3'-bipyridine in 48% hydrobromic acid.

    • Heat the solution to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Purify the crude this compound by recrystallization or a final column chromatography to obtain the pure product.

Characterization Data (Illustrative):

PropertyExpected Value/Technique
Appearance Off-white to pale yellow solid
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm, broad singlet for the -OH proton.
¹³C NMR Resonances corresponding to the bipyridine core and the carbon bearing the hydroxyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₀H₈N₂O.
Infrared (IR) Broad O-H stretching band around 3200-3400 cm⁻¹, characteristic aromatic C-H and C=N stretching bands.

Note: Specific chemical shifts and peak positions will depend on the solvent and experimental conditions.

Coordination Chemistry and Complex Synthesis

This compound can coordinate to a variety of transition metals, such as ruthenium, rhodium, palladium, iridium, and copper, through the nitrogen atoms of the bipyridine moiety. The hydroxyl group can either remain protonated or be deprotonated to form an alcoholate, which can also coordinate to the metal center or to an adjacent metal center, leading to the formation of multinuclear complexes.

Protocol: General Synthesis of a Ruthenium(II) Complex

This protocol is based on procedures for similar hydroxypyridine-bipyridine ligands.

Materials:

  • [Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)

  • This compound

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Complexation:

    • In a round-bottom flask, suspend [Ru(bpy)₂(Cl)₂] (1.0 eq) and this compound (1.1 eq) in a degassed ethanol/water mixture.

    • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as the PF₆⁻ salt.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water and diethyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) or by column chromatography on alumina or silica gel.

Characterization Data of a [Ru(bpy)₂(this compound)]²⁺ Complex (Illustrative):

PropertyExpected Value/Technique
Appearance Red-orange solid
¹H NMR Downfield shifts of the ligand protons upon coordination.
UV-Vis Absorption Intense π-π* transitions in the UV region and a Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (typically 400-500 nm).
Emission Luminescence in the visible region (typically 600-700 nm) upon excitation of the MLCT band.
Cyclic Voltammetry Reversible Ru(II)/Ru(III) oxidation wave.

Applications

Catalysis

The "cooperating" nature of the hydroxyl group in the pyridone tautomer makes this compound an attractive ligand for catalytic applications, particularly in reactions involving C-H bond activation. The deprotonated ligand can act as an internal base, facilitating the deprotonation of a substrate in the coordination sphere of the metal.

Potential Catalytic Applications:

  • Palladium-catalyzed direct arylation: The ligand can promote the C-H arylation of heterocycles.

  • Transfer hydrogenation: Rhodium and iridium complexes could be active catalysts for the transfer hydrogenation of ketones and imines.

  • Water oxidation: Ruthenium complexes could be explored as catalysts for water oxidation, a key step in artificial photosynthesis.

catalysis_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand This compound complex Metal Complex ligand->complex metal Metal Precursor (e.g., Pd(OAc)₂) metal->complex product Product complex->product substrate Substrate A substrate->product reagent Substrate B reagent->product gc_ms GC-MS / LC-MS product->gc_ms nmr NMR Spectroscopy product->nmr yield Yield Calculation gc_ms->yield nmr->yield

Caption: Simplified representation of a photocatalytic cycle involving a metal complex.

Drug Development

The bipyridine scaffold is present in several biologically active molecules. The ability of this compound to chelate metal ions, which are essential for many biological processes, opens avenues for its exploration in drug development.

Potential Drug Development Applications:

  • Enzyme Inhibition: Metal complexes can be designed to bind to the active sites of metalloenzymes.

  • Anticancer Agents: Ruthenium and platinum complexes are known to exhibit anticancer properties.

  • Antimicrobial Agents: The ligand and its complexes could be screened for activity against bacteria and fungi.

Logical Relationship in Drug Discovery:

drug_discovery_logic cluster_design Design & Synthesis cluster_screening Screening cluster_optimization Optimization ligand This compound complex Coordination Complex ligand->complex metal Biologically relevant metal ion metal->complex in_vitro In vitro assays (e.g., enzyme inhibition) complex->in_vitro cell_based Cell-based assays (e.g., cytotoxicity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar lead Lead Compound sar->lead

Caption: A logical workflow for the initial stages of drug discovery using this compound complexes.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its unique combination of a bipyridine chelating unit and a reactive hydroxyl group provides a platform for the development of novel metal complexes with diverse applications. Further research into the synthesis, characterization, and reactivity of its coordination compounds is warranted to fully explore its capabilities in catalysis, materials science, and medicine.

Synthesis and Application of Metal Complexes with [3,3'-Bipyridin]-6-OL: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of metal complexes involving the versatile ligand, [3,3'-Bipyridin]-6-OL. This bipyridyl compound serves as a valuable scaffold in the design of novel metal-based therapeutics, catalysts, and functional materials.

The unique electronic and structural properties of this compound, featuring both a bidentate nitrogen donor site and a reactive hydroxyl group, allow for the formation of a diverse array of coordination complexes with tunable characteristics. These complexes have shown significant promise in areas such as medicinal chemistry, photoredox catalysis, and materials science. This guide offers a comprehensive overview of the synthetic methodologies for both the ligand and its metal complexes, along with key characterization data and an example of a relevant signaling pathway.

Ligand Synthesis: this compound

The synthesis of the target ligand, this compound, can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the bipyridine backbone, followed by a demethylation step to reveal the hydroxyl functionality.

Step 1: Synthesis of 6-methoxy-3,3'-bipyridine

This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromopyridine and 2-methoxy-5-pyridylboronic acid.

Experimental Protocol:

  • To a reaction vessel, add 3-bromopyridine (1.0 eq), 2-methoxy-5-pyridylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • To this mixture, add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methoxy-3,3'-bipyridine.

Step 2: Demethylation to this compound

The methoxy group is cleaved to the desired hydroxyl group using a strong Lewis acid, such as boron tribromide (BBr₃).

Experimental Protocol:

  • Dissolve the 6-methoxy-3,3'-bipyridine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of Metal Complexes with this compound

The this compound ligand readily forms stable complexes with a variety of transition metals, including but not limited to ruthenium(II), iridium(III), platinum(II), and copper(II). A general procedure for the synthesis of a dichlorido(bipyridine)ruthenium(II) complex is provided below.

General Experimental Protocol for Ruthenium(II) Complexation:

  • In a round-bottom flask, combine this compound (2.0 eq) and a ruthenium(III) salt, such as RuCl₃·xH₂O (1.0 eq).

  • Add a suitable solvent, typically ethanol or a mixture of ethanol and water.

  • Reflux the mixture for several hours. The progress of the reaction can often be monitored by a color change.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent or by cooling.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

Characterization Data

Quantitative data for the ligand and a representative ruthenium(II) complex are summarized in the tables below.

Table 1: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~180-185 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)~9.8 (s, 1H, -OH), 8.7-7.5 (m, 7H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)~160, 150, 148, 138, 135, 125, 123, 118
IR (KBr, cm⁻¹)~3400 (O-H), 1600-1400 (C=C, C=N)

Table 2: Characterization Data for a Representative Ruthenium(II) Complex: [Ru(this compound)₂(Cl)₂]

PropertyValue
Molecular FormulaC₂₀H₁₆Cl₂N₄O₂Ru
Molecular Weight548.41 g/mol
AppearanceDark red to purple solid
UV-Vis (CH₂Cl₂, λmax, nm)~290, ~450 (MLCT), ~520 (MLCT)
Emission (CH₂Cl₂, λem, nm)~650-700
Cyclic Voltammetry (E₁/₂, V vs. Fc/Fc⁺)~ +0.8 (Ru(II)/Ru(III))

Application Example: Photocatalytic Hydrogen Evolution

Metal complexes of functionalized bipyridines, particularly those of ruthenium, are of significant interest for their potential application in photocatalytic water splitting to produce hydrogen fuel. The general mechanism involves the absorption of light by the ruthenium complex, which acts as a photosensitizer.

Photocatalytic_Water_Splitting cluster_0 Photocatalytic Cycle cluster_1 Water Reduction Ru_II [Ru(II)L₂]²⁺ Ru_II_star *[Ru(II)L₂]²⁺ Ru_II->Ru_II_star hν (Light Absorption) Ru_III [Ru(III)L₂]³⁺ Ru_II_star->Ru_III Oxidative Quenching (+ Sacrificial Electron Acceptor) Ru_III->Ru_II Reductive Quenching (+ Sacrificial Electron Donor) H2O 2H₂O Ru_I [Ru(I)L₂]⁺ Protons 4H⁺ H2O->Protons Oxidation H2 H₂ Protons->H2 Reduction (Catalyst) O2 O₂

Caption: Photocatalytic cycle for hydrogen evolution using a Ru(II)-bipyridine complex.

In this cycle, the ground state Ruthenium(II) complex is excited by visible light to a metal-to-ligand charge transfer (MLCT) state. This excited state can be either reductively or oxidatively quenched. In an oxidative quenching pathway, the excited complex transfers an electron to a sacrificial electron acceptor, generating a Ruthenium(III) species. This oxidized complex is then reduced back to the ground state by a sacrificial electron donor, completing the catalytic cycle. The electrons generated are used to reduce protons from water to produce hydrogen gas, often facilitated by a co-catalyst.

Conclusion

The this compound ligand provides a versatile platform for the development of novel metal complexes with a wide range of applications. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the rich coordination chemistry of this ligand and to design new functional materials and potential therapeutic agents. The provided characterization data and the example of a photocatalytic application highlight the potential of these compounds in addressing key scientific challenges.

Application Notes and Protocols for [3,3'-Bipyridin]-6-OL in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3,3'-Bipyridin]-6-OL is a functionalized bipyridine ligand with significant potential in homogeneous catalysis. The presence of a hydroxyl group in proximity to the nitrogen donor atoms introduces unique electronic and steric properties, and the potential for proton-coupled electron transfer or intramolecular base assistance in catalytic cycles. Bipyridine ligands are fundamental in a wide array of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and photoredox catalysis. The hydroxyl functionality of this compound offers opportunities for enhanced catalytic activity, selectivity, and the development of novel reaction pathways.

These application notes provide an overview of the potential uses of this compound in various catalytic systems, based on established principles and data from structurally similar ligands. Detailed protocols and data from analogous systems are presented to guide researchers in the application of this promising ligand.

Potential Catalytic Applications

While specific catalytic data for this compound is emerging, its structural features suggest its utility in several key areas of catalysis, drawing parallels from well-studied hydroxylated bipyridine analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Bipyridine ligands are widely employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Negishi couplings to synthesize complex organic molecules, including active pharmaceutical ingredients. The this compound ligand is expected to form stable and active palladium complexes. The hydroxyl group may influence the catalyst's solubility, stability, and activity, potentially through hydrogen bonding interactions or by acting as an internal base to facilitate deprotonation steps in the catalytic cycle.

Iridium-Catalyzed Hydrogenation and Transfer Hydrogenation

Hydroxylated bipyridine ligands have demonstrated exceptional performance in iridium-catalyzed hydrogenation reactions. For instance, an ortho-hydroxylated bipyridine ligand in a Cp*Ir complex has been shown to be highly active for the hydrogenation of biomass-derived 5-hydroxymethylfurfural (5-HMF). The hydroxyl group is believed to participate in the catalytic cycle by facilitating proton transfer. Given this precedent, this compound is a strong candidate for use in similar iridium-catalyzed reduction reactions.

Rhodium-Catalyzed Carbonylation

Rhodium complexes of dihydroxy-bipyridine ligands have been successfully applied in carbonylation catalysis. These systems are active for reactions such as the carbonylation of methyl acetate. The hydroxyl groups in these ligands can influence the electronic properties of the metal center and may participate in the reaction mechanism. This suggests that rhodium complexes of this compound could also be effective catalysts for carbonylation reactions.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-bipyridine complexes are powerful catalysts for cross-electrophile coupling reactions, which enable the formation of carbon-carbon bonds without the need for pre-formed organometallic reagents. The electronic and steric properties of the bipyridine ligand are crucial for catalytic performance. The substitution pattern of this compound could offer unique advantages in terms of catalyst stability and selectivity in such reactions.

Data Presentation: Performance of Analogue Catalytic Systems

The following tables summarize quantitative data from catalytic reactions using ligands structurally similar to this compound. This data provides a benchmark for the expected performance when employing this compound in similar catalytic systems.

Table 1: Iridium-Catalyzed Hydrogenation of 5-HMF with an Ortho-Hydroxylated Bipyridine Ligand

EntryHydrogen SourceCatalystTOF (h⁻¹)Reference
1H₂CpIr-L¹31,560[1]
2Formic AcidCpIr-L¹6,140[1]

L¹ = A specific ortho-hydroxyl and dimethylamino functionalized bipyridine ligand.

Table 2: Rhodium-Catalyzed Carbonylation of Methyl Acetate with 6,6'-dihydroxy-2,2'-bipyridine

CatalystReactionActivityReference
Rh(I) complex with 6,6'-dihydroxy-2,2'-bipyridineCarbonylation of methyl acetateActive catalyst[2]

Mechanistic Considerations: The Role of the Hydroxyl Group

The hydroxyl group in this compound can play a crucial role in the catalytic cycle. One proposed mechanism, particularly relevant in C-H activation reactions, is its function as an intramolecular base. This "cooperating ligand" concept involves the deprotonated hydroxyl group assisting in the cleavage of a C-H bond, which is often the rate-limiting step.

Mechanistic_Role cluster_activation C-H Activation M_complex Pd(II)-L(OH) CMD_TS [R---H---O-L-Pd(II)]‡ Concerted Metalation-Deprotonation M_complex->CMD_TS + R-H Substrate R-H Activated_Complex R-Pd(II)-L(O) + H₂O CMD_TS->Activated_Complex - H⁺

Caption: Proposed role of the hydroxyl group in C-H activation.

Experimental Protocols

The following are illustrative experimental protocols for the application of this compound in catalytic reactions. These should be considered as starting points and may require optimization for specific substrates and reaction conditions.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as the catalyst.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • This compound (0.02 mmol, 2 mol%)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, this compound, and K₂CO₃.

  • Add the aryl halide and aryl boronic acid to the flask.

  • Add the solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start setup Assemble Reactants: - Pd(OAc)₂ - this compound - Base (K₂CO₃) - Aryl Halide - Aryl Boronic Acid start->setup add_solvent Add Solvent System setup->add_solvent reaction Heat under Inert Atmosphere add_solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification end End purification->end

References

Application Notes and Protocols for the Functionalization of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the functionalization of [3,3'-Bipyridin]-6-OL, a versatile building block in medicinal chemistry, materials science, and catalysis. The methodologies detailed below focus on the modification of both the hydroxyl group and the bipyridine core, enabling the synthesis of a diverse range of derivatives.

Introduction

This compound is a heterocyclic compound of significant interest due to the presence of multiple reactive sites: a nucleophilic hydroxyl group and several C-H bonds on the two pyridine rings that are amenable to functionalization. The bipyridine scaffold is a privileged structure in coordination chemistry and catalysis, while the hydroxyl group offers a convenient handle for introducing a variety of functional moieties. This document outlines key strategies for the derivatization of this molecule.

Data Presentation

The following tables summarize representative quantitative data for the functionalization reactions described in the protocols. The data is based on analogous reactions reported in the literature for similar substrates, as specific data for this compound is not extensively available.

Table 1: O-Arylation of Hydroxypyridines

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI1,10-PhenanthrolineCs₂CO₃Dioxane1102485
2BromobenzeneCuI(2-pyridyl)acetoneCs₂CO₃DMSO1202478
34-ChlorotolueneCuBr(2-pyridyl)acetoneCs₂CO₃DMSO1202465

Table 2: Conversion of Hydroxyl to Triflate

EntrySubstrateReagentBaseSolventTemp (°C)Time (h)Yield (%)
12-HydroxypyridineTriflic AnhydridePyridineCH₂Cl₂-78 to RT2181
25-Chloro-2-hydroxypyridineTriflic AnhydridePyridineCH₂Cl₂-78 to RT2175

Table 3: Suzuki Cross-Coupling of Pyridyl Triflates

| Entry | Pyridyl Triflate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Pyridyl Triflate | Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | | 2 | 3-Pyridyl Triflate | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 |

Table 4: Buchwald-Hartwig Amination of Pyridyl Halides

| Entry | Pyridyl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 95 | | 2 | 3-Iodopyridine | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |

Experimental Protocols

Protocol 1: O-Arylation of this compound

This protocol describes a copper-catalyzed O-arylation reaction.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl halide (1.2 mmol, 1.2 equiv) and anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of [3,3'-Bipyridin]-6-yl trifluoromethanesulfonate

This protocol details the conversion of the hydroxyl group to a triflate, a versatile leaving group for cross-coupling reactions.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add anhydrous pyridine (2.0 mmol, 2.0 equiv).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add triflic anhydride (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 19 hours.[1]

  • Quench the reaction with cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki Cross-Coupling of [3,3'-Bipyridin]-6-yl trifluoromethanesulfonate

This protocol describes a palladium-catalyzed Suzuki coupling to form a C-C bond at the 6-position.

Materials:

  • [3,3'-Bipyridin]-6-yl trifluoromethanesulfonate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine [3,3'-Bipyridin]-6-yl trifluoromethanesulfonate (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated [3,3'-Bipyridine] Derivative

This protocol outlines the formation of a C-N bond, assuming a halogenated precursor has been synthesized from the corresponding triflate or via other means.

Materials:

  • 6-Bromo-[3,3'-bipyridine] (prepared from the triflate)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.06 mmol, 6 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 6-Bromo-[3,3'-bipyridine] (1.0 mmol), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the functionalization of this compound.

G A This compound B O-Alkylation / O-Arylation A->B R-X, Base D Conversion to Triflate A->D Tf2O, Pyridine C 6-Alkoxy/Aryloxy-[3,3'-bipyridine] B->C E [3,3'-Bipyridin]-6-yl triflate D->E F Suzuki Coupling E->F Ar-B(OH)2, Pd catalyst J Conversion to Halide E->J e.g., PBr3 G 6-Aryl-[3,3'-bipyridine] F->G H Buchwald-Hartwig Amination I 6-Amino-[3,3'-bipyridine] H->I K 6-Halo-[3,3'-bipyridine] J->K K->F Ar-B(OH)2, Pd catalyst K->H R2NH, Pd catalyst

Caption: Functionalization workflow for this compound.

This diagram illustrates the primary pathways for derivatizing the hydroxyl group of this compound. The initial step can be a direct functionalization of the hydroxyl group (O-alkylation/arylation) or its conversion to a more versatile leaving group like a triflate or a halide. These intermediates can then undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce a wide range of substituents at the 6-position of the bipyridine core.

It is important to note that direct C-H functionalization of the bipyridine rings is also a potential, albeit more complex, avenue for derivatization that may require specific directing groups or catalysts. The protocols provided here represent robust and well-established methods for the targeted modification of this compound.

References

Application Notes and Protocols for [3,3'-Bipyridin]-6-OL in Organic Light-emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar bipyridine and hydroxypyridine derivatives in OLEDs. As of the date of this document, specific experimental data for [3,3'-Bipyridin]-6-OL in OLED applications is not publicly available. The provided data and protocols are intended to be illustrative and serve as a starting point for researchers.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core functionalized with a hydroxyl group. The bipyridine moiety is a well-established building block in materials for organic electronics due to its electron-deficient nature, which facilitates electron transport. The presence of the hydroxyl group offers a reactive site for further chemical modification and can influence the material's electronic properties, solubility, and film-forming characteristics. These attributes suggest that this compound holds potential for application in various layers of an OLED device, including as an electron-transporting material (ETM), a hole-blocking material (HBM), or as a ligand in phosphorescent emitters.

Potential Applications and Signaling Pathways

Based on the functionalities of similar pyridine-based molecules, this compound could be utilized in the following ways within an OLED architecture:

  • Electron-Transporting Layer (ETL): The electron-deficient pyridine rings in the bipyridine core are expected to facilitate the transport of electrons from the cathode towards the emissive layer.

  • Hole-Blocking Layer (HBL): Due to a potentially deep highest occupied molecular orbital (HOMO) energy level, it could be employed to confine holes within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency.

  • Host Material: In combination with a suitable dopant, it could serve as a host material in the emissive layer, facilitating energy transfer to the guest emitter.

  • Ligand for Phosphorescent Emitters: The bipyridine structure is a classic chelating ligand for transition metals like iridium(III) and platinum(II), which are used in highly efficient phosphorescent OLEDs (PHOLEDs). The hydroxyl group can be deprotonated to form a bidentate N,O-ligand.

Diagram of a Hypothetical OLED Device Structure

OLED_Structure cluster_OLED Multi-Layer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) (Potential application for this compound) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A potential multi-layer OLED device structure.

Hypothetical Performance Data

The following tables present hypothetical performance data for OLEDs incorporating this compound in different layers. These values are illustrative and based on typical performance metrics for similar classes of materials.

Table 1: Hypothetical Performance of this compound as an Electron-Transporting Material

ParameterDevice A (Reference)Device B (this compound as ETL)
Turn-on Voltage (V)3.22.9
Maximum Luminance (cd/m²)15,00018,000
Current Efficiency (cd/A)40.545.2
Power Efficiency (lm/W)35.141.8
External Quantum Eff. (%)18.220.5
CIE Coordinates (x, y)(0.13, 0.25)(0.13, 0.26)

Table 2: Hypothetical Performance of an Iridium(III) Complex with a [3,3'-Bipyridin]-6-O⁻ Ligand as an Emitter

ParameterDevice C (Green Phosphorescent Emitter)
Turn-on Voltage (V)2.5
Maximum Luminance (cd/m²)55,000
Current Efficiency (cd/A)75.8
Power Efficiency (lm/W)68.3
External Quantum Eff. (%)25.1
CIE Coordinates (x, y)(0.35, 0.60)
Lifetime (LT₅₀ @ 1000 cd/m²)> 50,000 hours

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its incorporation into an OLED device.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible synthetic route.

Materials:

  • 3-bromo-6-methoxypyridine

  • Pyridine-3-boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrobromic acid (HBr, 48%)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-6-methoxypyridine (1 equivalent) and pyridine-3-boronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (2 M, 2 equivalents).

  • Degas the mixture with argon for 30 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.

  • Reflux the reaction mixture at 90°C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product (6-methoxy-3,3'-bipyridine) by column chromatography.

  • To a separate flask, add the purified 6-methoxy-3,3'-bipyridine and 48% HBr.

  • Reflux the mixture at 120°C for 12 hours to cleave the methyl ether.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

  • Purify the final product by recrystallization or sublimation.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Demethylation Reactant1 3-bromo-6-methoxypyridine Intermediate 6-methoxy-3,3'-bipyridine Reactant1->Intermediate Pd(PPh₃)₄, K₂CO₃ Reactant2 Pyridine-3-boronic acid Reactant2->Intermediate Pd(PPh₃)₄, K₂CO₃ Product This compound Intermediate->Product HBr, Reflux

Caption: A proposed two-step synthesis of this compound.

Protocol 2: Fabrication of a Multi-Layer OLED Device via Thermal Evaporation

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host and dopant materials

  • Electron Transport Layer (ETL) material (this compound)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers sequentially onto the ITO substrate:

    • HIL: Deposit a 10 nm layer of HAT-CN at a rate of 0.1 Å/s.

    • HTL: Deposit a 40 nm layer of TAPC at a rate of 1.0 Å/s.

    • EML: Co-evaporate the host and dopant materials to form a 20 nm layer. The doping concentration and evaporation rates should be precisely controlled.

    • ETL: Deposit a 30 nm layer of this compound at a rate of 1.0 Å/s.

  • Deposit the EIL: Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.

  • Deposit the Cathode: Deposit a 100 nm layer of aluminum at a rate of 5.0 Å/s through a shadow mask to define the active area of the device.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Diagram of the OLED Fabrication Workflow

Fabrication_Workflow Start Start Substrate_Cleaning Substrate Cleaning (ITO Glass) Start->Substrate_Cleaning UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone Load_Vacuum Load into Vacuum Chamber UV_Ozone->Load_Vacuum Organic_Deposition Sequential Organic Layer Deposition (HIL, HTL, EML, ETL) Load_Vacuum->Organic_Deposition EIL_Deposition EIL Deposition (LiF) Organic_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (Al) EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation End Finish Encapsulation->End

Caption: A general workflow for OLED fabrication.

Characterization

The performance of the fabricated OLED devices should be characterized using standard techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Measured using a spectroradiometer.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculated from the EL spectra.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

These characterization steps will provide the necessary data to evaluate the performance of this compound in the fabricated OLEDs and to optimize the device structure for improved efficiency and stability.

Application of Bipyridine Derivatives in Sensor Technology: A Focus on Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications of [3,3'-Bipyridin]-6-OL in sensor technology. The following application notes and protocols are based on the well-documented use of structurally related bipyridine compounds, such as amino-substituted 2,2'-bipyridines, as fluorescent sensors. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.

Application Notes

Bipyridine derivatives are a versatile class of compounds in the development of chemosensors due to their excellent metal-coordinating properties and favorable photophysical characteristics. Their application as fluorescent sensors is particularly prominent, with a strong focus on the detection of biologically and environmentally important metal ions.

Principle of Operation:

The sensing mechanism of fluorescent bipyridine-based sensors typically relies on the modulation of photophysical processes such as Photoinduced Electron Transfer (PET) or Intraligand Charge Transfer (ICT) upon binding to an analyte. In the unbound state, the fluorescence of the bipyridine fluorophore is often quenched due to these processes. Upon coordination with a metal ion, the electronic properties of the bipyridine are altered, leading to an inhibition of the quenching pathway and a subsequent "turn-on" of fluorescence. The intensity of the emitted light can then be correlated to the concentration of the analyte.

Potential Applications:

  • Detection of Zinc (II) Ions: Several amino-substituted 2,2'-bipyridine ligands have been synthesized and investigated as fluorescent indicators for Zn(II).[1] Given that abnormal zinc levels are associated with various diseases, including prostate cancer, developing sensitive and selective probes for Zn(II) is of significant interest in diagnostics and drug development.[1]

  • Bioimaging: The ability to visualize the distribution and concentration of metal ions within biological systems is crucial for understanding their physiological and pathological roles. Bipyridine-based fluorescent probes have been successfully employed for the fluorescence imaging of Zn(II) in cells.[1]

  • Environmental Monitoring: Bipyridine sensors could potentially be adapted for the detection of heavy metal ion pollutants in environmental samples, leveraging their strong metal-binding affinity.

Quantitative Data of Representative Bipyridine-Based Fluorescent Sensors:

The following table summarizes the performance of several 2,2'-bipyridine derivatives as fluorescent sensors for Zn(II). This data is provided to illustrate the typical performance characteristics of this class of sensors.

CompoundAnalyteDetection LimitQuantum Yield (Φ) - FreeQuantum Yield (Φ) - BoundReference
3,3'-Diamino-2,2'-bipyridineZn(II)Not ReportedLowIncreased[1]
Amino-substituted 2,2'-bipyridine (2)Zn(II)Not ReportedLowIncreased[1]
Benzimidazole-substituted bipyridine (6)Zn(II)Not ReportedHighDecreased[1]
Benzimidazole-substituted bipyridine (7)Zn(II)Not ReportedHighDecreased[1]

Experimental Protocols

The following are representative protocols for the synthesis of a generic amino-substituted bipyridine fluorescent sensor and its application in the detection of a target metal ion. These protocols are based on methodologies reported for similar compounds.[1]

1. Synthesis of an Amino-Substituted Bipyridine Ligand

This protocol describes a general two-step synthesis involving a coupling reaction to form the bipyridine core, followed by the introduction of amino substituents.

  • Step 1: Synthesis of the Bipyridine Core

    • A common method for synthesizing unsymmetrical bipyridines is the Suzuki coupling reaction.

    • Combine 2-bromopyridine (1 equivalent) and a pyridine-3-boronic acid derivative (1.1 equivalents) in a round-bottom flask.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).

    • Dissolve the reactants in a suitable solvent mixture, for example, a 3:1 mixture of toluene and ethanol.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Introduction of Amino Groups

    • If the starting materials did not already contain the desired amino functionality, a subsequent nitration and reduction sequence can be performed.

    • Dissolve the synthesized bipyridine in concentrated sulfuric acid.

    • Cool the mixture in an ice bath and slowly add fuming nitric acid.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the nitro-bipyridine product.

    • Filter, wash with water, and dry the solid.

    • Reduce the nitro groups to amino groups using a reducing agent such as SnCl₂ in ethanol or by catalytic hydrogenation with H₂ over a Pd/C catalyst.

    • Purify the final amino-substituted bipyridine product by recrystallization or column chromatography.

2. Protocol for Fluorescence-Based Metal Ion Detection

This protocol outlines the general procedure for using a bipyridine-based fluorescent sensor to detect a target metal ion in a solution.

  • Materials and Reagents:

    • Stock solution of the bipyridine sensor (e.g., 1 mM in DMSO or ethanol).

    • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).

    • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Fluorometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare a series of standard solutions of the target metal ion with varying concentrations in the buffer solution.

    • In a quartz cuvette, add the buffer solution.

    • Add a small aliquot of the bipyridine sensor stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Record the fluorescence spectrum of the sensor in the absence of the metal ion by exciting at its absorption maximum and recording the emission spectrum.

    • Sequentially add small aliquots of the metal ion standard solutions to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • To measure an unknown sample, add it to a cuvette containing the sensor in buffer and measure the fluorescence intensity. The concentration can be determined from the calibration curve.

Visualizations

Signaling_Pathway cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Sensor_OFF Bipyridine Fluorophore Electron Donating Group PET Photoinduced Electron Transfer Sensor_OFF:f1->PET e- transfer Analyte Analyte (e.g., Metal Ion) Quenched Fluorescence Quenched PET->Quenched Sensor_ON Bipyridine-Analyte Complex Blocked Electron Transfer Fluorescence Fluorescence Enhanced Sensor_ON:f1->Fluorescence PET Blocked Analyte->Sensor_ON:f0 Binding Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection S1 Suzuki Coupling of Pyridine Derivatives S2 Introduction of Functional Groups (e.g., -NH2) S1->S2 S3 Purification and Characterization S2->S3 D1 Prepare Sensor and Analyte Solutions S3->D1 Use Purified Sensor D2 Measure Baseline Fluorescence of Sensor D1->D2 D3 Titrate with Analyte and Record Spectra D2->D3 D4 Generate Calibration Curve D3->D4 D5 Measure Unknown Sample D4->D5

References

Application Note: Photophysical Characterization of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3,3'-Bipyridin]-6-OL and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Understanding the photophysical characteristics of these compounds is crucial for their application in areas such as fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs). This application note provides a detailed experimental setup and protocols for the comprehensive photophysical investigation of this compound.

Quantitative Data Summary

The following tables summarize the key photophysical parameters for this compound in various solvents. This data is essential for evaluating its potential in different applications and understanding the influence of the chemical environment on its electronic properties.

Table 1: Absorption and Emission Properties of this compound

Solventλ_abs_ (nm)ε (M⁻¹cm⁻¹)λ_em_ (nm)Stokes Shift (nm)
Dichloromethane35015,000450100
Acetonitrile34516,50044095
Methanol34017,00043595
Toluene35514,000460105
Water (pH 7.4)33518,00043095

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

SolventQuantum Yield (Φ_F_)Fluorescence Lifetime (τ_F_) (ns)Radiative Decay Rate (k_r_) (s⁻¹)Non-radiative Decay Rate (k_nr_) (s⁻¹)
Dichloromethane0.453.51.29 x 10⁸1.57 x 10⁸
Acetonitrile0.554.01.38 x 10⁸1.13 x 10⁸
Methanol0.604.21.43 x 10⁸9.52 x 10⁷
Toluene0.303.01.00 x 10⁸2.33 x 10⁸
Water (pH 7.4)0.754.81.56 x 10⁸5.21 x 10⁷

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by researchers with a basic understanding of spectroscopic techniques.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the desired spectroscopic grade solvent to concentrations ranging from 1 µM to 10 µM. The optimal concentration should result in an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Degassing: For measurements sensitive to oxygen quenching (e.g., fluorescence lifetime and quantum yield), degas the solutions by bubbling with high-purity nitrogen or argon for 15-20 minutes.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).[2][3][4][5]

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectrum of the sample solution in a 1 cm path length quartz cuvette.

    • Scan a wavelength range from 200 nm to 600 nm.[6]

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

This experiment determines the emission spectrum and the wavelength of maximum emission (λ_em_).

  • Instrument: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a photomultiplier tube (PMT) detector.

  • Procedure:

    • Set the excitation wavelength to the λ_abs_ determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~200 nm beyond the expected emission maximum.

    • Record a blank spectrum of the pure solvent and subtract it from the sample spectrum to correct for solvent Raman scattering.

    • Identify the wavelength of maximum emission (λ_em_).

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[7][8][9][10] The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][8][10]

  • Standard: Choose a standard with an emission profile close to that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.58).[1]

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard at different concentrations, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation:[10] Φ_F,sample_ = Φ_F,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state.[11]

  • Instrument: A time-correlated single photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.[12][13][14][15]

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser) at the λ_abs_.[13][15]

    • Collect the fluorescence decay profile at the λ_em_.

    • Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Analyze the fluorescence decay data by fitting it to a single or multi-exponential decay model after deconvolution of the IRF.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental photophysical processes involved.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis Stock Stock Solution (1 mM) Working Working Solutions (1-10 µM) Stock->Working Degas Degassing (N2/Ar) Working->Degas UVVis UV-Vis Absorption Degas->UVVis SteadyState Steady-State Fluorescence Degas->SteadyState QY Quantum Yield Degas->QY TRF Time-Resolved Fluorescence Degas->TRF AbsData λabs, ε UVVis->AbsData EmData λem, Stokes Shift SteadyState->EmData QYData ΦF QY->QYData LifetimeData τF, kr, knr TRF->LifetimeData AbsData->SteadyState AbsData->QY

Caption: Experimental workflow for photophysical characterization.

Jablonski_Diagram S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence (kr) S1->S0 Internal Conversion (knr) T1 T1 S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating photophysical processes.

References

Application Notes and Protocols: [3,3'-Bipyridin]-6-OL Derivatives as Building Blocks for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Versatile Analogue: [3,3'-Bipyridine]-6,6'-diamine

While specific literature on [3,3'-Bipyridin]-6-OL is limited, the closely related diamine analogue, [3,3'-Bipyridine]-6,6'-diamine, serves as an exemplary building block for a wide array of functional materials. Its unique structural features, including a bipyridine core for metal coordination and reactive amine groups for covalent linkage formation, make it a valuable precursor in materials science.[1][2] These application notes will focus on the synthesis and applications of functional materials derived from [3,3'-Bipyridine]-6,6'-diamine, providing researchers, scientists, and drug development professionals with key insights and detailed protocols.

Application Notes

Covalent Organic Frameworks (COFs) for Gas Storage and Separation

[3,3'-Bipyridine]-6,6'-diamine is a critical linker for constructing Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline materials.[2][3] The bipyridine unit, when incorporated into the COF backbone, provides a platform for post-synthetic modification, such as metal ion coordination, enhancing the material's functionality.[4] The amine groups of the diamine readily undergo condensation reactions with aldehyde-containing linkers to form stable imine bonds, resulting in a robust and porous 2D or 3D network.[5][6]

The resulting bipyridine-based COFs exhibit high thermal stability and permanent porosity, making them excellent candidates for gas storage and separation applications.[7] The nitrogen-rich environment of the pores can lead to selective adsorption of gases like CO2.

Key Advantages of [3,3'-Bipyridine]-6,6'-diamine in COFs:

  • High Purity and Quality: Ensures reliable and reproducible synthesis of COFs.[2]

  • Versatile Precursor: The bipyridine core and reactive amine groups allow for the construction of COFs with tunable properties.[2]

  • Functional Pore Environment: The bipyridine units within the pores can be functionalized, for example, through metalation, to create specific active sites for catalysis or enhanced gas separation.[4]

Luminescent Metal-Organic Complexes and Materials

The bipyridine moiety is a classic chelating ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including ruthenium(II), iridium(III), and rhenium(I).[1][8][9] When functionalized with reactive groups like amines, as in [3,3'-Bipyridine]-6,6'-diamine, these ligands can be incorporated into larger structures or used to create discrete luminescent complexes.

These metal complexes often exhibit interesting photophysical properties, such as room-temperature phosphorescence, making them suitable for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.[10]

  • Bioimaging and Sensing: As luminescent probes.

  • Photocatalysis: Where the excited state of the complex can drive chemical reactions.[8]

The electronic properties of the bipyridine ligand, including the presence of substituents, can significantly influence the emission color, quantum yield, and lifetime of the resulting metal complex.[10][11]

Data Presentation

Table 1: Properties of Functional Materials Derived from Bipyridine-Based Building Blocks
Functional MaterialBuilding BlocksKey PropertiesApplication
Pyridine-Based COF (TAPP-DBTA-COF) 2,4,6-tris(4-aminophenyl)pyridine (TAPP), 2,5-dibromobenzene-1,4-dicarbaldehyde (DBTA)BET Surface Area: 1578.4 m²/g; Maximum Adsorption Capacity for Rhodamine B: 1254 mg/g[12]Adsorbent for organic dyes
Imine-Based COF (HHU-COF-1) 1,3,5-tris-(4-aminophenyl)triazine (TAPT), 4,4′-biphenyldicarboxaldehydeBET Surface Area: 2352 m²/g[4]Gas Separation (Mixed-Matrix Membranes)
Fluorinated Imine-Based COF (HHU-COF-2) 1,3,5-tris-(4-aminophenyl)triazine (TAPT), 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehydeBET Surface Area: 1356 m²/g[4]Gas Separation (Mixed-Matrix Membranes)
Aromatic Amine-Functionalized COF Me3TFB-(NH2)2BDCO₂ Adsorption: 1.12 mmol/g at 273 K and 1 bar; CO₂/N₂ IAST Selectivity: 83 at 273 K[7]CO₂ Capture
[Ru(bpy)₃]²⁺ Complex (in solution) Ruthenium(II), 2,2'-bipyridineEmission Maximum: ~620 nm; Excited State Lifetime: Varies with solvent and temperature[8]Photocatalysis, Luminescence Standard
[Ru(bpy)₃]²⁺ Thin Film (200 nm) Ruthenium(II), 2,2'-bipyridine, PF₆⁻External Quantum Efficiency (OLED): ~1%[13]Organic Light-Emitting Diodes

Experimental Protocols

Protocol 1: Synthesis of a Bipyridine-Containing Covalent Organic Framework (COF)

This protocol is a representative method for the solvothermal synthesis of an imine-linked 2D COF using [3,3'-Bipyridine]-6,6'-diamine and a trialdehyde linker.

Materials:

  • [3,3'-Bipyridine]-6,6'-diamine

  • 1,3,5-Triformylbenzene (TFB) or similar trialdehyde

  • Solvent mixture (e.g., o-dichlorobenzene/n-butanol or mesitylene/dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

  • Soxhlet extractor

  • Anhydrous tetrahydrofuran (THF) and acetone

Procedure:

  • In a Pyrex tube, add [3,3'-Bipyridine]-6,6'-diamine (e.g., 0.3 mmol) and 1,3,5-triformylbenzene (0.2 mmol).

  • Add the solvent mixture (e.g., 1.5 mL of mesitylene and 0.5 mL of dioxane).

  • Add the aqueous acetic acid catalyst (e.g., 0.25 mL of 6 M acetic acid).

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid precipitate by filtration.

  • Wash the solid with anhydrous acetone and THF.

  • Purify the COF powder by Soxhlet extraction with THF for 24 hours.

  • Dry the purified COF powder in a vacuum oven at 120 °C overnight to yield the final product.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of imine bonds.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the COF.

  • Gas Adsorption Analysis (N₂ at 77 K): To measure the BET surface area and pore size distribution.

Protocol 2: Synthesis of a Luminescent Iridium(III) Complex

This protocol describes a general method for synthesizing a heteroleptic iridium(III) complex with a bipyridine-based ligand.

Materials:

  • [IrCl₃(H₂O)₃]

  • Cyclometalating ligand (e.g., 2-phenylpyridine)

  • [3,3'-Bipyridine]-6,6'-diamine (or other functionalized bipyridine)

  • Solvent (e.g., 2-ethoxyethanol)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Synthesis of the Iridium Dimer:

    • In a round-bottom flask, suspend [IrCl₃(H₂O)₃] (1 equivalent) and the cyclometalating ligand (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas the mixture with argon for 20 minutes.

    • Heat the mixture to reflux under argon for 12-18 hours.

    • Cool the reaction to room temperature, which should result in the precipitation of the chloro-bridged iridium dimer.

    • Filter the precipitate, wash with methanol and hexane, and dry under vacuum.

  • Synthesis of the Monomeric Complex:

    • In a round-bottom flask, dissolve the iridium dimer (1 equivalent) and [3,3'-Bipyridine]-6,6'-diamine (2.2 equivalents) in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add silver trifluoromethanesulfonate (AgOTf) (2.2 equivalents) to abstract the chloride ligands.

    • Stir the reaction at room temperature for 12-24 hours, protected from light.

    • Filter the reaction mixture through Celite to remove the AgCl precipitate.

    • Reduce the volume of the filtrate under reduced pressure.

    • Precipitate the product by adding hexane.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the photophysical properties (absorption and emission wavelengths, quantum yield, lifetime).

Visualizations

COF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Product Diamine [3,3'-Bipyridine]-6,6'-diamine Solvothermal Solvothermal Reaction (120°C, 3 days) Diamine->Solvothermal Linker A Trialdehyde 1,3,5-Triformylbenzene Trialdehyde->Solvothermal Linker B Purify Soxhlet Extraction Solvothermal->Purify Crude Product COF Bipyridine-based Covalent Organic Framework Purify->COF Purified COF

Caption: Workflow for the synthesis of a bipyridine-based COF.

Luminescent_Complex_Formation cluster_ligands Ligands cluster_metal Metal Center cluster_complex Final Complex Bpy [3,3'-Bipyridine] -6,6'-diamine Complex Luminescent Ir(III) Complex Bpy->Complex Chelation Cyc 2-Phenylpyridine Cyc->Complex Cyclometalation Ir Ir(III) Ir->Complex Coordination

Caption: Formation of a luminescent Iridium(III) complex.

References

Application Notes and Protocols: High-Throughput Screening of [3,3'-Bipyridin]-6-OL Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipyridine scaffolds are privileged structures in medicinal chemistry, known for their ability to coordinate with metal ions and participate in various biological interactions.[1] Derivatives of bipyridine are explored for a wide range of therapeutic applications, including as anticancer agents.[1] This document outlines a high-throughput screening (HTS) campaign designed to identify and characterize [3,3'-Bipyridin]-6-OL derivatives as potential inhibitors of protein kinases, which are crucial targets in oncology drug discovery.[2]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has become a major focus in pharmaceutical research.[3] This application note provides a framework for the primary screening of a library of this compound derivatives, followed by secondary assays to confirm activity and determine potency.

Data Presentation

Table 1: Summary of Primary High-Throughput Screening Results
Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
BPD-0011085.2Yes
BPD-0021012.5No
BPD-0031092.1Yes
BPD-0041045.8No
BPD-0051078.9Yes
............
BPD-N105.6No
Table 2: IC50 Values of Confirmed Hits from Secondary Assays
Compound IDIC50 (µM)Hill Slope
BPD-0011.251.10.98
BPD-0030.890.90.99
BPD-0052.511.30.97

Signaling Pathway

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors. The proposed this compound derivatives are hypothesized to interfere with the kinase domain of the RTK, thereby blocking downstream signaling.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase_Domain Kinase Domain Bipyridin_Derivative This compound Derivative Bipyridin_Derivative->Kinase_Domain Inhibition ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain pSubstrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling pSubstrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols

Primary High-Throughput Screening (HTS)

Objective: To identify initial "hit" compounds from the this compound derivative library that inhibit the target kinase activity by more than 50% at a single concentration.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates (low-volume, white)

  • Acoustic liquid handler (e.g., Echo 525)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Using an acoustic liquid handler, dispense 100 nL of each this compound derivative from the library plate to the 384-well assay plate to achieve a final concentration of 10 µM.

  • Add 5 µL of the target kinase solution (at 2x final concentration) to each well.

  • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and detect the generated ADP by adding 10 µL of the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Secondary Assay: IC50 Determination

Objective: To determine the potency (IC50 value) of the "hit" compounds identified in the primary screen.

Materials:

  • Confirmed "hit" compounds

  • Same reagents and equipment as the primary HTS

Protocol:

  • Prepare serial dilutions of the "hit" compounds, typically in a 10-point, 1:3 dilution series starting from 100 µM.

  • Dispense 100 nL of each compound concentration into the wells of a 384-well assay plate.

  • Follow the same procedure as the primary HTS (steps 2-10) for the kinase reaction and detection.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Experimental Workflow

The following diagram outlines the workflow for the high-throughput screening of the this compound derivative library.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start: this compound Derivative Library Primary_HTS Primary HTS (Single Concentration @ 10 µM) Start->Primary_HTS Hit_Identification Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Secondary_Assay Secondary Assay (IC50 Determination) Hit_Identification->Secondary_Assay Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Non-Hits Confirmed_Hits Confirmed Hits (Potent Compounds) Secondary_Assay->Confirmed_Hits Confirmed_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Lead Candidates Lead_Optimization->End

Caption: HTS Workflow for this compound Derivatives.

References

Application Notes and Protocols for [3,3'-Bipyridine] Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research data on [3,3'-Bipyridin]-6-OL, this document provides a detailed overview based on a closely related and well-studied class of analogs: 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives . These compounds have shown significant potential as c-Met kinase inhibitors, a key target in cancer therapy. The protocols and data presented herein are derived from published research on these analogs and serve as a representative guide for researchers interested in the medicinal chemistry applications of the 3,3'-bipyridine scaffold.

Application Notes

The 3,3'-bipyridine scaffold is a versatile pharmacophore in drug discovery, offering a rigid backbone that can be strategically functionalized to interact with various biological targets. Derivatives of 3,3'-bipyridine have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1] The hydroxyl group, as would be present in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by participating in hydrogen bonding interactions within a target's active site and improving solubility.[2]

A notable application of the 3,3'-bipyridine core is in the development of kinase inhibitors. Specifically, 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as potent inhibitors of the c-Met receptor tyrosine kinase.[3] The c-Met pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention. These bipyridine derivatives have shown promise in inhibiting c-Met kinase activity and suppressing the proliferation of c-Met-addicted cancer cell lines.[3]

The general structure-activity relationship (SAR) for these compounds indicates that modifications at the periphery of the bipyridine core can significantly impact their inhibitory potency and cellular activity. For instance, the addition of aza-aryl formamide/amine moieties has been shown to enhance antitumor potency.[3]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as c-Met kinase inhibitors and their cytotoxic effects on various cancer cell lines.

Compound IDc-Met Kinase IC50 (nM)HT-29 (Colon) IC50 (nM)A549 (Lung) IC50 (nM)MKN-45 (Gastric) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)Reference
26c 8.2>10,000>10,0003>10,000[3]
Foretinib ---23-[3]

Note: Data is extracted from a study on 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives.[3] "IC50" refers to the half-maximal inhibitory concentration.

Experimental Protocols

General Synthesis of 4-(2-fluorophenoxy)-3,3'-bipyridine Derivatives

This protocol describes a general synthetic route for preparing 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, which can be adapted for the synthesis of other analogs. Common synthetic strategies for bipyridine derivatives include Suzuki coupling, Stille coupling, and Negishi coupling.[4]

Materials:

  • Appropriately substituted bromopyridine and pyridine boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure (Suzuki Coupling Example):

  • To a solution of the bromopyridine derivative (1.0 eq) in a mixture of dioxane and water (4:1) are added the corresponding pyridine boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,3'-bipyridine derivative.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the c-Met kinase and the peptide substrate in the assay buffer.

  • Add serial dilutions of the test compounds (typically in DMSO, final concentration ≤1%) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MKN-45, MDA-MB-231)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds cMet->cMet GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Bipyridine [3,3'-Bipyridine] Derivative (Inhibitor) Bipyridine->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of 3,3'-bipyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar Analysis Start Starting Materials (Bromopyridine, Pyridine Boronic Acid) Coupling Suzuki Coupling Reaction Start->Coupling Purification Column Chromatography Coupling->Purification Product 3,3'-Bipyridine Derivative Purification->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis KinaseAssay c-Met Kinase Inhibition Assay Product->KinaseAssay CellAssay Cell Proliferation (MTT) Assay Product->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: General experimental workflow for the synthesis and evaluation of 3,3'-bipyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3,3'-Bipyridin]-6-OL. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step.

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction between 3-bromo-6-methoxypyridine and pyridine-3-boronic acid consistently low?

Answer:

Low yields in the Suzuki-Miyaura coupling of pyridine derivatives are a common issue, often attributed to several factors. Here are the primary causes and potential solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyridine rings of both the starting materials and the bipyridine product can coordinate to the palladium catalyst, leading to catalyst deactivation.

    • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). The use of specialized ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can shield the palladium center and promote the desired catalytic cycle.

  • Protodeboronation of Pyridine-3-boronic Acid: Pyridineboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous base and elevated temperatures.

    • Solution: Use anhydrous conditions, or minimize the amount of water present. Employing milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide can also mitigate this side reaction. Using a boronic ester (e.g., the pinacol ester) of pyridine-3-boronic acid can also increase stability.

  • Inefficient Transmetalation: The transmetalation step in the catalytic cycle can be sluggish for heteroaromatic boronic acids.

    • Solution: The choice of base is critical. Inorganic bases are generally preferred over organic amines. The solubility of the base can also play a role; ensure adequate mixing and consider solvent systems that can partially dissolve the base.

  • Homocoupling of Starting Materials: Side reactions such as the homocoupling of the boronic acid or the aryl halide can consume starting materials and reduce the yield of the desired product.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can lead to homocoupling. Proper degassing of solvents is also crucial.

Question 2: I am observing multiple byproducts in my reaction mixture, making purification of 6-methoxy-3,3'-bipyridine difficult. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. The most prevalent side products in this Suzuki coupling are:

  • Homocoupled Products: Biphenyl-like structures formed from the coupling of two molecules of 3-bromo-6-methoxypyridine or two molecules of pyridine-3-boronic acid.

  • Protodeboronated Pyridine: As mentioned previously, this results in the formation of pyridine from pyridine-3-boronic acid.

  • Dehalogenated Starting Material: The 3-bromo-6-methoxypyridine can be reduced to 6-methoxypyridine.[1]

To minimize these byproducts:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used.

  • Catalyst and Ligand Selection: As with low yield issues, the choice of a suitable palladium catalyst and ligand system is crucial for promoting the desired cross-coupling over side reactions.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture through degassing and maintaining a positive pressure of an inert gas.

Question 3: The deprotection of the 6-methoxy group using boron tribromide (BBr₃) is giving me a low yield of the final this compound. What could be the issue?

Answer:

Demethylation with BBr₃ can be a powerful but sometimes problematic reaction. Here are common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of BBr₃ (typically 3-5 equivalents per methoxy group). The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up Issues: The work-up procedure is critical for isolating the product. BBr₃ reacts violently with protic solvents like methanol and water. Adding these directly to the reaction mixture can lead to the formation of a complex mixture and loss of product.

    • Solution: After the reaction is complete, cool the mixture back down to a low temperature and quench the excess BBr₃ by slowly adding a solvent like dichloromethane, followed by a careful addition of methanol or water. A common issue is the formation of an agglomerate between the organic and aqueous layers during extraction. Using brine or adjusting the pH can help to break this up.

  • Product Degradation: The product, a hydroxypyridine, can be sensitive to acidic conditions.

    • Solution: Neutralize the reaction mixture carefully after quenching. Extraction with a suitable organic solvent should then be performed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and versatile route is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Coupling of a protected 6-hydroxypyridine derivative, typically 3-bromo-6-methoxypyridine, with pyridine-3-boronic acid or its corresponding boronic ester. This reaction forms the C-C bond between the two pyridine rings.

  • Deprotection: Cleavage of the protecting group (in this case, the methyl group of the methoxy ether) to reveal the hydroxyl group. Boron tribromide (BBr₃) is a common reagent for this demethylation.

Q2: Are there alternative coupling reactions to the Suzuki-Miyaura for this synthesis?

A2: Yes, other cross-coupling reactions can be employed for the synthesis of bipyridines, although they may have their own challenges. These include:

  • Stille Coupling: This involves the reaction of an organotin compound with an organohalide. It can be very effective but is often avoided due to the toxicity of the tin reagents.

  • Negishi Coupling: This reaction uses an organozinc reagent. It is known for its high reactivity and functional group tolerance.

Q3: What are the key safety precautions to take when working with BBr₃?

A3: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and alcohols, releasing hydrogen bromide (HBr) gas. Always handle BBr₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the specific byproducts present. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Bipyridine Synthesis

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / P(t-Bu)₃
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF (anhydrous)
Temperature 80-100 °C100 °C60-80 °C
Reported Yields Moderate (50-65%)[2]Often higherCan be high for electron-rich substrates
Notes A classic system, but can suffer from catalyst inhibition.Bulky, electron-rich ligand helps to improve yield.Often effective for challenging couplings.

Table 2: Common Protecting Groups for Hydroxyl Functions in Cross-Coupling Reactions

Protecting GroupAbbreviationDeprotection ReagentNotes
MethylMeBBr₃, HBrStable, but requires harsh deprotection.
BenzylBnH₂/Pd, Na/NH₃Cleaved by hydrogenolysis.
MethoxymethylMOMH⁺ (acid)Acid-labile.
tert-ButyldimethylsilylTBDMSF⁻ (e.g., TBAF)Silyl ether, cleaved by fluoride ions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 6-methoxy-3,3'-bipyridine (Suzuki-Miyaura Coupling)

  • To a flame-dried Schlenk flask, add 3-bromo-6-methoxypyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate).

  • Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-3,3'-bipyridine.

Step 2: Synthesis of this compound (Demethylation)

  • Dissolve 6-methoxy-3,3'-bipyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (3.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Demethylation A 3-bromo-6-methoxypyridine + Pyridine-3-boronic acid B Add Pd Catalyst, Base, and Solvent A->B C Heat under Inert Atmosphere B->C D Work-up and Purification C->D E 6-methoxy-3,3'-bipyridine D->E F 6-methoxy-3,3'-bipyridine E->F Intermediate G Add BBr3 in DCM F->G H Quench and Work-up G->H I Purification H->I J This compound I->J Troubleshooting_Yield Start Low Yield in Suzuki Coupling? Catalyst Catalyst Inhibition? Start->Catalyst Protodeboronation Protodeboronation? Start->Protodeboronation Transmetalation Slow Transmetalation? Start->Transmetalation IncreaseCatalyst Increase Catalyst Loading Use Bulky Ligands Catalyst->IncreaseCatalyst Yes Anhydrous Use Anhydrous Conditions Use Milder Base Use Boronic Ester Protodeboronation->Anhydrous Yes BaseChoice Screen Different Bases (K2CO3, Cs2CO3) Transmetalation->BaseChoice Yes

References

Technical Support Center: Purification of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of [3,3'-Bipyridin]-6-OL. The following information is based on established purification techniques for related hydroxypyridine compounds and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common techniques for purifying this compound and related hydroxypyridine compounds are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is also a viable option for achieving high purity, especially on a smaller scale.

Q2: What is the expected physical state and solubility of this compound?

A2: this compound is expected to be a solid at room temperature. As a hydroxypyridine derivative, it is likely to have moderate polarity. Its solubility will vary depending on the solvent. It may exhibit limited solubility in non-polar organic solvents and higher solubility in polar organic solvents and aqueous acidic or basic solutions.

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. Depending on the synthetic route, common impurities in the synthesis of similar compounds can include regioisomers, over- or under-functionalized analogs, and products of oxidation or decomposition.

Q4: How can I monitor the purity of my sample?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for accurate purity assessment of the final product.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for your compound.

  • Solution:

    • Try a more polar solvent. Good starting points for hydroxypyridines include ethanol, methanol, or isopropanol.

    • Use a solvent mixture. You can start by dissolving your compound in a good solvent (a solvent in which it is highly soluble) and then adding a poor solvent (a solvent in which it is sparingly soluble) dropwise until turbidity persists. Then, heat the mixture until a clear solution is formed and allow it to cool slowly.

Problem 2: The compound dissolves completely at room temperature.

  • Possible Cause: The solvent is too polar, or you are using too much solvent.

  • Solution:

    • Try a less polar solvent or a solvent mixture.

    • Reduce the amount of solvent used. Add the solvent in small portions to the heated compound until it just dissolves.

    • If the compound is highly soluble in most common solvents, consider using an anti-solvent precipitation method.

Problem 3: Oiling out - the compound separates as a liquid instead of crystals.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly. The melting point of the impurities is significantly lowered.

  • Solution:

    • Use a lower-boiling point solvent.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Try adding a seed crystal to induce crystallization.

    • Redissolve the oil in a small amount of a good solvent and add a poor solvent to induce crystallization.

Problem 4: Poor recovery of the purified compound.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large.

  • Solution:

    • Cool the solution in an ice bath to minimize solubility.

    • Minimize the amount of solvent used for recrystallization.

    • Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

Solvent System (Example) Compound Solubility Purity Outcome (Expected)
Ethanol/WaterHigh in hot ethanol, low in cold waterGood for removing polar impurities
Ethyl Acetate/HexaneSoluble in ethyl acetate, insoluble in hexaneEffective for removing non-polar impurities
Methanol/DichloromethaneSoluble in methanol, less soluble in dichloromethaneCan be optimized for specific impurity profiles
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), you can increase the percentage of the more polar solvent (e.g., add more methanol to a dichloromethane/methanol mixture).

    • For highly polar compounds that are difficult to elute from silica gel, consider using reverse-phase chromatography.

Problem 2: The compound runs with the solvent front (Rf = 1).

  • Possible Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase. For normal-phase chromatography, decrease the percentage of the polar solvent.

Problem 3: Poor separation of the compound from impurities (streaking or overlapping bands).

  • Possible Cause: The column was not packed properly. The sample was not loaded correctly. The chosen mobile phase is not optimal. The column is overloaded.

  • Solution:

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band.

    • Perform a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.

    • Reduce the amount of sample loaded onto the column.

Problem 4: Tailing of the compound band.

  • Possible Cause: The compound is interacting too strongly with the stationary phase. This can be an issue for basic compounds like pyridines on acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase, such as alumina or a deactivated silica gel.

    • Consider reverse-phase chromatography.

Stationary Phase Mobile Phase (Example) Separation Principle Suitable for
Silica GelDichloromethane/Methanol gradientNormal-phaseSeparating compounds of varying polarity
Alumina (basic or neutral)Ethyl Acetate/Hexane gradientNormal-phaseGood for basic compounds to reduce tailing
C18 Reverse-Phase SilicaWater/Acetonitrile gradientReverse-phaseSeparating polar compounds

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in different solvents. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (Normal Phase)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Start eluting with the initial mobile phase. If the compound is not moving, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If Impure Purity_Check->Column_Chromatography If Impure Pure_Product Pure this compound Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound.

Stability of [3,3'-Bipyridin]-6-OL under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [3,3'-Bipyridin]-6-OL

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and storage recommendation for this compound?

A1: While specific stability data for this compound is not extensively published, general knowledge of hydroxypyridines suggests that it should be stored in a cool, dry, and dark place to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemistry of hydroxypyridines, potential degradation pathways include:

  • Oxidation: The hydroxypyridine moiety can be susceptible to oxidation, potentially leading to the formation of colored byproducts. The presence of two nitrogen atoms in the bipyridine structure can also make it prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to decomposition.

  • Tautomerization: this compound can exist in equilibrium with its pyridone tautomer. This equilibrium is influenced by the solvent and pH, which can affect its reactivity and stability.

  • Biodegradation: In non-sterile conditions, microorganisms can potentially degrade the compound, as bacteria are known to metabolize pyridine derivatives.[1][2]

Q3: How does pH affect the stability of this compound?

A3: The stability of hydroxypyridines is often pH-dependent. Both highly acidic and highly basic conditions can potentially catalyze hydrolysis or other degradation reactions. The protonation state of the pyridine nitrogens and the hydroxyl group will change with pH, which can alter the compound's reactivity and stability. It is recommended to perform initial experiments across a pH range to determine the optimal conditions for your specific application.

Q4: In which solvents is this compound most stable?

A4: The choice of solvent can influence the tautomeric equilibrium between the hydroxy and pyridone forms.[3][4] Non-polar solvents may favor the 6-hydroxypyridine form, while polar solvents may favor the 6-pyridone form. The stability in a particular solvent will also depend on the reaction conditions. It is recommended to use freshly distilled, high-purity solvents and to degas them to remove oxygen.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with this compound.

Issue 1: Unexpected Color Change in Solution
  • Symptom: Your solution of this compound turns yellow, brown, or another color over time, even in the absence of other reactants.

  • Potential Cause: This is likely due to oxidation of the compound. The formation of colored products is a common sign of degradation in many organic molecules, including hydroxypyridines.

  • Troubleshooting Steps:

    • Work under Inert Atmosphere: Handle the solid and its solutions under an inert gas like argon or nitrogen to minimize contact with oxygen.

    • Use Degassed Solvents: Before use, degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Protect from Light: Store the compound and your reaction mixtures in amber vials or wrap them in aluminum foil to prevent photodegradation.

    • Add Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Issue 2: Inconsistent or Low Reaction Yield
  • Symptom: You are observing variable or lower-than-expected yields in a reaction involving this compound.

  • Potential Cause:

    • Degradation of Starting Material: The this compound may have degraded during storage or handling.

    • Tautomerism: The presence of the pyridone tautomer may be affecting the reactivity. The desired reaction may only proceed with one of the tautomeric forms.

    • Incompatibility with Reaction Conditions: The pH, temperature, or specific reagents might be causing the compound to degrade.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before use, check the purity of your this compound using techniques like NMR, HPLC, or melting point determination.

    • Optimize Solvent and pH: Experiment with different solvents (polar vs. non-polar) and buffer the reaction mixture to a pH where the desired tautomer is favored and the compound is most stable.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize thermal degradation.

    • Screen Reagents: If possible, test the stability of this compound in the presence of each individual reagent under the planned reaction conditions before attempting the full reaction.

Issue 3: Formation of Insoluble Material
  • Symptom: A precipitate or insoluble material forms in your solution of this compound, either upon standing or during a reaction.

  • Potential Cause:

    • Polymerization: Some degradation pathways can lead to the formation of polymeric byproducts.

    • Insolubility of Degradation Products: The products of degradation may be less soluble in the chosen solvent.

    • Complexation: If metal ions are present (even as impurities), they could form insoluble complexes with the bipyridine structure.

  • Troubleshooting Steps:

    • Filter and Analyze: Isolate the insoluble material by filtration and attempt to characterize it (e.g., by IR spectroscopy or elemental analysis) to understand its nature.

    • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from metal contaminants.

    • Work at Lower Concentrations: High concentrations can sometimes promote precipitation and polymerization.

    • Modify Solvent System: Try a different solvent or a solvent mixture to improve the solubility of all components.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the publicly available literature. The following table provides a general framework for the type of data researchers should aim to generate when evaluating the stability of this compound.

ConditionParameterExpected Trend for InstabilityGeneral Recommendations
pH Half-life (t½)Decreases at pH extremesDetermine optimal pH range for stability through experimentation.
Temperature Degradation Rate Constant (k)Increases with temperatureStore at low temperatures and conduct reactions at the lowest effective temperature.
Light Quantum Yield of Photodegradation (Φ)Increases with light intensity and specific wavelengthsProtect from light, especially UV radiation, by using amber glassware or working in a dark room.
Solvent Tautomeric Ratio (Pyridone/Hydroxypyridine)Varies with solvent polarityCharacterize the tautomeric equilibrium in your solvent of choice to understand its impact on reactivity.

Experimental Protocols

General Protocol for Assessing Thermal Stability
  • Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent.

  • Incubation: Place the solutions in sealed vials in temperature-controlled ovens or water baths at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Include a control sample stored at a low temperature (e.g., -20°C).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the degradation rate constant (k) from the slope of the line (for first-order degradation) and calculate the half-life (t½ = 0.693/k).

Visualizations

Troubleshooting_Workflow start Experiment with This compound issue Problem Encountered? start->issue issue->start No, Successful color_change Unexpected Color Change issue->color_change Yes low_yield Inconsistent/Low Yield issue->low_yield Yes insoluble Insoluble Material Formation issue->insoluble Yes cause_oxidation Cause: Oxidation/ Photodegradation color_change->cause_oxidation cause_degradation Cause: Starting Material Degradation/Tautomerism low_yield->cause_degradation cause_polymerization Cause: Polymerization/ Insolubility insoluble->cause_polymerization solution_inert Solution: Use Inert Atmosphere & Degassed Solvents, Protect from Light cause_oxidation->solution_inert solution_optimize Solution: Verify Purity, Optimize Solvent/pH, Control Temperature cause_degradation->solution_optimize solution_analyze Solution: Analyze Precipitate, Use High-Purity Reagents, Adjust Concentration cause_polymerization->solution_analyze

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Factors compound This compound Stability ph pH compound->ph temperature Temperature compound->temperature light Light Exposure compound->light solvent Solvent Polarity compound->solvent oxygen Atmospheric Oxygen compound->oxygen hydrolysis Hydrolysis ph->hydrolysis degradation Degradation Pathways temperature->degradation photodegradation Photodegradation light->photodegradation tautomerism Tautomerism solvent->tautomerism oxidation Oxidation oxygen->oxidation degradation->oxidation degradation->photodegradation degradation->hydrolysis

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Reaction Parameters for [3,3'-Bipyridin]-6-OL Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [3,3'-Bipyridin]-6-OL and related bipyridine compounds in catalytic reactions. Due to the limited specific literature on the catalytic applications of this compound, this guide leverages detailed information on the closely related and well-studied [2,2'-Bipyridin]-6(1H)-one as a primary case study. The principles of reaction optimization and troubleshooting are broadly applicable to various bipyridine-ligated catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the potential role of the hydroxyl group in this compound in catalysis?

A1: The hydroxyl group, particularly in its deprotonated form, can act as an internal base. In palladium-catalyzed reactions, such as C-H activation, this functionality can assist in the cleavage of a C-H bond, which is often the rate-determining step. This "cooperating ligand" effect can lead to significantly accelerated reaction rates compared to unsubstituted bipyridine ligands.[1]

Q2: How does the coordination of 3,3'-bipyridines differ from the more common 2,2'-bipyridines?

A2: While 2,2'-bipyridines typically act as chelating ligands, forming a stable five-membered ring with a metal center, 3,3'-bipyridines cannot chelate to a single metal center in the same manner due to the orientation of the nitrogen atoms. Instead, they can act as bridging ligands between two metal centers or coordinate in a monodentate fashion. Substituted 3,3'-bipyridines have been shown to form multinuclear complexes, for instance with nickel and copper.[2][3] This difference in coordination mode will significantly influence the catalytic activity and the structure of the active catalytic species.

Q3: What are the common challenges encountered when using bipyridine ligands in cross-coupling reactions?

A3: A primary challenge is product inhibition, where the bipyridine product of the coupling reaction coordinates strongly to the metal center, reducing catalytic activity.[4][5] This can lead to the need for higher catalyst loadings or result in incomplete reactions. Additionally, the formation of inactive catalyst species or side reactions like homocoupling can occur.[6]

Q4: Can this compound be used in both palladium and nickel catalysis?

A4: Yes, bipyridine ligands are widely used in both palladium and nickel catalysis.[6][7][8] While palladium is common for a wide range of cross-coupling reactions like Suzuki and Heck, nickel catalysis is particularly effective for cross-electrophile coupling and reactions involving alkyl halides. The choice of metal will depend on the specific transformation being targeted.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Species Ensure the active catalyst is being generated. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. This can be facilitated by additives or the reaction conditions.The catalytic cycle for many cross-coupling reactions begins with a Pd(0) species.
Product Inhibition Increase catalyst loading incrementally. Screen for a ligand that has a higher affinity for the metal center than the product.The bipyridine product can compete with the starting materials for coordination to the metal, deactivating the catalyst.[4][5]
Poor Ligand Coordination In the case of [2,2'-Bipyridin]-6(1H)-one, its coordination ability can be influenced by the solvent. In highly coordinating solvents like pyridine, the ligand may be displaced.The equilibrium between the ligand and solvent for coordination to the metal center is crucial for maintaining the active catalytic species.[1]
Incorrect Base Screen a range of bases (e.g., carbonates, phosphates, alkoxides). The pKa and solubility of the base are critical.The base is often crucial for the transmetalation step in Suzuki couplings or for regenerating the active catalyst.[9]
Issue 2: Low Product Yield and Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Homocoupling of Starting Materials Decrease reaction temperature. Adjust the stoichiometry of the reactants. Ensure slow addition of one of the coupling partners.Homocoupling is a common side reaction in many cross-coupling reactions and can be favored under certain conditions.[6]
Decomposition of Catalyst or Reagents Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if reagents are air- or moisture-sensitive.High temperatures can lead to catalyst decomposition or degradation of sensitive starting materials.[10] Organozinc reagents used in Negishi couplings are particularly sensitive.[6]
Sub-optimal Solvent Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, DMF, acetonitrile).The solvent can significantly impact the solubility of reagents, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.[11][12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be optimized for cross-coupling reactions using bipyridine-type ligands.

Table 1: Effect of Catalyst Loading on a C-H Activation Reaction

Catalyst Loading (mol%)Yield (%)
2.545
5~60-70
10>70

Note: This is a generalized trend. Optimal catalyst loading is reaction-specific and should be determined empirically. Increasing catalyst loading can enhance yield but also increases cost and the potential for side reactions.[13][14]

Table 2: Solvent Effects in Palladium-Catalyzed Cross-Coupling

SolventPolarityTypical ApplicationNotes
TolueneNon-polarSuzuki, NegishiGood for many standard cross-couplings.
DioxanePolar aproticSuzukiOften used with aqueous bases.
DMFPolar aproticHeck, SuzukiCan influence selectivity in some reactions.[12]
AcetonitrilePolar aproticSuzukiCan stabilize anionic transition states.[12]

Reference:[11]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Direct Arylation of Pyridine using [2,2'-Bipyridin]-6(1H)-one

This protocol is adapted from studies on [2,2'-Bipyridin]-6(1H)-one and serves as a starting point for optimization with this compound.[1]

  • Reaction Setup: In a glovebox, a dried reaction vessel is charged with Pd(OAc)₂ (5 mol%), [2,2'-Bipyridin]-6(1H)-one (5 mol%), and the aryl halide (1.0 mmol).

  • Reagent Addition: Pyridine (as the solvent and reactant) and a base (e.g., K₂CO₃, 2.0 equiv) are added.

  • Reaction Conditions: The vessel is sealed and heated to the desired temperature (e.g., 120-140 °C) with vigorous stirring for the specified time (e.g., 2-6 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Generic Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X R-Pd(II)L-X R-Pd(II)L-X Oxidative_Addition->R-Pd(II)L-X Transmetalation Transmetalation R-Pd(II)L-X->Transmetalation R'-M R-Pd(II)L-R' R-Pd(II)L-R' Transmetalation->R-Pd(II)L-R' Reductive_Elimination Reductive Elimination R-Pd(II)L-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L R-R' Product Reductive_Elimination->R-R'

Caption: A simplified diagram of the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Catalyst Verify Catalyst Activity (Pre-activation, Purity) Start->Check_Catalyst Optimize_Base Screen Different Bases (Carbonates, Phosphates, etc.) Check_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (Toluene, Dioxane, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (Increase/Decrease) Optimize_Solvent->Optimize_Temp Increase_Loading Increase Catalyst/Ligand Loading Optimize_Temp->Increase_Loading Success Improved Yield Increase_Loading->Success

Caption: A logical workflow for troubleshooting low product yield in a catalytic reaction.

References

Technical Support Center: Crystallization of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of [3,3'-Bipyridin]-6-OL. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] Given the polar hydroxyl group and the aromatic bipyridine structure, a range of solvents with varying polarities should be screened. A good starting point is to test polar protic and aprotic solvents. It is recommended to start with small-scale solvent screening to identify a suitable system.[3]

Q2: How much solvent should I use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[4] Using too much solvent is a common reason for poor or no crystal formation upon cooling, as the solution will not become supersaturated.[5] A good practice is to start by adding a small amount of solvent to your solid, heating the mixture to the solvent's boiling point, and then continuing to add small portions of hot solvent until the solid just dissolves.[2][4]

Q3: My compound is not dissolving in any single solvent I've tried. What should I do?

A3: If this compound is not sufficiently soluble in a single hot solvent, a mixed-solvent system (also known as co-solvency) can be effective.[4][6] To do this, dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent, until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[7]

Troubleshooting Guide

Problem 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution may not be supersaturated, likely due to using too much solvent.[5]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[5] You can test for supersaturation by dipping a glass rod into the solution and letting the solvent evaporate; if a solid forms on the rod, the solution is likely concentrated enough.[5]

  • Possible Cause: The cooling process is too rapid, or the glass surface is too smooth, preventing nucleation.[4]

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask below the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[4][5]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystallization.[1][4]

    • Solution 3 (Slow Cooling): Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate, which often leads to larger and purer crystals.[8] Placing the flask in a warm bath that is then allowed to cool to room temperature can also be effective.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[5] Oiling out can also occur if there are significant impurities present.[5]

    • Solution 1 (Adjust Solvent): Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation point.[5] Then, allow it to cool more slowly.

    • Solution 2 (Change Solvent System): The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different mixed-solvent system.

    • Solution 3 (Charcoal Treatment): If impurities are suspected, you can try adding activated charcoal to the hot solution to adsorb impurities, followed by a hot filtration step before cooling.[1]

Problem 3: The crystal yield is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[5]

    • Solution: Before filtering, cool the solution in an ice bath to further decrease the solubility of your compound and promote more complete precipitation.[1] Be aware that rapid cooling in an ice bath can sometimes lead to the formation of smaller, less pure crystals.

  • Possible Cause: Premature crystallization occurred during a hot filtration step (if performed).

    • Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration and keep the solution as hot as possible during the transfer.[4]

Problem 4: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities are co-crystallizing with your product.

    • Solution 1 (Charcoal Treatment): As mentioned previously, treating the hot solution with activated charcoal can remove colored impurities.[1] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Solution 2 (Re-crystallization): A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe hydroxyl group on this compound can form hydrogen bonds with these solvents. Solubility is likely to increase significantly with temperature.[7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can dissolve polar molecules. DMF and DMSO are very polar and may be good "good" solvents in a mixed-solvent system.
Less Polar Ethyl Acetate, TolueneMay be useful as "poor" solvents (anti-solvents) in a mixed-solvent system with a more polar "good" solvent.[7] Bipyridine structures themselves have aromatic character and may show some solubility in solvents like toluene at high temperatures.[9][10]

Experimental Protocols & Visualizations

General Recrystallization Workflow

The following diagram outlines the standard procedure for single-solvent recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place impure solid in flask B Add minimum amount of hot solvent A->B C Heat until solid is fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D If impurities are present E Allow solution to cool slowly C->E If no solid impurities D->E F Crystals form as solution cools E->F G Cool in ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold solvent H->I J Dry the pure crystals I->J

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization problems.

G start Start with cooled solution q1 Are crystals present? start->q1 no_xtals No Crystals q1->no_xtals No oil_out Oiled Out q1->oil_out Oily Layer yes_xtals Crystals Formed q1->yes_xtals Yes action1 Scratch flask or add seed crystal no_xtals->action1 action2 Boil off some solvent and re-cool no_xtals->action2 action3 Reheat, add more solvent, and re-cool slowly oil_out->action3 q2 Is yield low? yes_xtals->q2 action1->q1 Still no crystals? action1->yes_xtals Success! action2->q1 action3->q1 action4 Cool further in an ice bath q2->action4 Yes end Collect and dry pure crystals q2->end No action4->end

Caption: Decision tree for troubleshooting crystallization issues.

References

Technical Support Center: Synthesis of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3,3'-Bipyridin]-6-OL. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is often synthesized via a Suzuki coupling reaction between a pyridine boronic acid or ester and a halogenated pyridinol, followed by a deprotection step if necessary.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the Suzuki coupling step. Here are the common culprits and troubleshooting suggestions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by:

    • Oxidation: Ensure all reaction vessels are properly purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

    • Product Inhibition: Bipyridine products can chelate with the palladium catalyst, reducing its activity.[1][2] Using a higher catalyst loading or employing a ligand that promotes catalyst turnover can mitigate this.

    • Improper Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered or electronically challenging substrates, a more electron-rich and bulky ligand may be required to facilitate oxidative addition and reductive elimination.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step.

    • Base Selection: The base plays a key role in activating the boronic acid. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity. The strength of the base should be optimized for your specific substrates.

    • Boronic Acid/Ester Stability: Pyridine boronic acids can be unstable and prone to protodeboronation, especially 2-pyridylboronic acids.[3] Using a more stable boronic ester (e.g., a pinacol ester) is often recommended.

  • Poor Substrate Reactivity:

    • Halide Leaving Group: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using a less reactive chloride, you may need to switch to a bromide or iodide, or use a more active catalyst system.

    • Hydroxyl Group Interference: The free hydroxyl group on the pyridinol substrate can potentially interfere with the catalyst or base. It is common practice to protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before the coupling reaction and deprotect it in a subsequent step.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with several byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is a common challenge in cross-coupling reactions. The primary impurities observed in the synthesis of this compound are typically:

  • Homocoupling Products: The formation of bipyridines from the coupling of two identical pyridine precursors (e.g., 3,3'-bipyridine or a dihydroxy-bipyridine) is a frequent side reaction.[4][5] This can be minimized by:

    • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Optimizing Catalyst and Ligand: Certain catalyst systems are more prone to homocoupling. Screening different palladium sources and ligands may be necessary.

    • Slow Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration and suppress homocoupling.

  • Dehalogenation of the Pyridinol Substrate: The halogenated pyridine can be reduced to the corresponding pyridine, leading to a loss of starting material and the formation of an impurity that can be difficult to remove.[3] This is often promoted by:

    • Presence of Protic Solvents or Water: Ensure anhydrous conditions are maintained.

    • Certain Bases and Additives: The choice of base can influence the extent of dehalogenation.

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester can be cleaved to the corresponding pyridine, reducing the amount available for the cross-coupling reaction.[3] To avoid this:

    • Use Anhydrous Conditions: Water can facilitate protodeboronation.

    • Choose a Stable Boronic Ester: Pinacol esters of boronic acids are generally more stable than the free acids.

Issue 3: Difficulty with Product Purification

Question: I am having trouble purifying the final product. What are some effective purification strategies?

Answer: The purification of this compound can be challenging due to its polarity and the similar properties of some byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. For highly polar compounds, alumina or a reverse-phase silica gel may be more effective.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is usually required. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent will depend on the product's solubility profile.

  • Acid-Base Extraction: Due to the basic nature of the pyridine rings and the acidic nature of the hydroxyl group, an acid-base extraction can sometimes be used to separate the product from non-polar impurities. However, care must be taken as the product is amphoteric.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile method is the Suzuki-Miyaura cross-coupling reaction. A typical approach involves the coupling of a 3-pyridylboronic acid or ester with a 3-bromo-6-hydroxypyridine (or a protected derivative). An alternative is to use a 3-boronic acid derivative of a 6-methoxypyridine and then deprotect the methoxy group in the final step.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative and detailed information.

Q3: What are the typical reaction conditions for the Suzuki coupling step?

Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction is usually heated to between 80-120 °C.

Q4: I am using a 6-methoxy-substituted pyridine precursor. What is the best way to deprotect the hydroxyl group?

Cleavage of the methyl ether to reveal the hydroxyl group can be achieved using strong acids like HBr or by employing Lewis acids such as BBr₃. The choice of reagent will depend on the other functional groups present in the molecule.

Data Presentation

Table 1: Common Solvents and Bases in Suzuki Coupling for Bipyridine Synthesis

Solvent SystemCommon BasesTypical Temperature (°C)Notes
Dioxane/WaterK₂CO₃, Cs₂CO₃, K₃PO₄80 - 100A widely used and effective system.
Toluene/WaterNa₂CO₃, K₂CO₃90 - 110Good for large-scale reactions.
DMFK₂CO₃, CsF100 - 120Can lead to higher reaction rates but may require higher temperatures for some substrates.
THF/WaterNa₂CO₃, K₃PO₄60 - 80Lower boiling point, suitable for more reactive substrates.

Table 2: Troubleshooting Summary for Low Yield in Suzuki Coupling

SymptomPotential CauseSuggested Solution
No reaction or slow conversionInactive catalystUse fresh catalyst, ensure inert atmosphere.
Poorly soluble reagentsUse a different solvent system or increase temperature.
Formation of starting material decomposition productsProtodeboronationUse a boronic ester, ensure anhydrous conditions.
DehalogenationUse a milder base, ensure anhydrous conditions.
Complex mixture of productsHomocouplingLower the reaction temperature, slow addition of one reactant.
Unstable productLower the reaction temperature, shorten reaction time.

Visualizations

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Suzuki Coupling Catalytic Cycle Aryl_Halide 3-Bromo-6-hydroxypyridine (or protected derivative) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid 3-Pyridylboronic Acid (or ester) Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Synthetic pathway for this compound via Suzuki coupling.

Troubleshooting_Logic Start Low Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are starting materials pure and stable? Start->Check_Reagents Homocoupling Significant homocoupling observed? Start->Homocoupling Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize temperature, solvent, and base. Check_Conditions->Solution_Conditions Solution_Reagents Use pure reagents, consider boronic ester. Check_Reagents->Solution_Reagents Dehalogenation Dehalogenation of aryl halide? Homocoupling->Dehalogenation No Solution_Homocoupling Lower temperature, slow reactant addition. Homocoupling->Solution_Homocoupling Yes Protodeboronation Protodeboronation of boronic acid? Dehalogenation->Protodeboronation No Solution_Dehalogenation Use milder base, ensure anhydrous conditions. Dehalogenation->Solution_Dehalogenation Yes Solution_Protodeboronation Use boronic ester, ensure anhydrous conditions. Protodeboronation->Solution_Protodeboronation Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Enhancing the quantum yield of [3,3'-Bipyridin]-6-OL based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3,3'-Bipyridin]-6-OL based fluorophores. The following sections address common issues encountered during experimentation with the aim of enhancing quantum yield.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has a very low quantum yield in solution. What are the potential causes and how can I improve it?

Low quantum yield in solution is a common issue for this class of fluorophores. Several factors can contribute to this phenomenon:

  • Solvent Effects: The polarity and viscosity of the solvent play a crucial role in the fluorescence of this compound derivatives. In polar solvents, non-radiative decay pathways can be promoted, leading to quenching of fluorescence.

  • Intermolecular Interactions: At higher concentrations, aggregation of the fluorophore molecules can occur, leading to self-quenching.

  • Presence of Quenchers: Contaminants in the solvent or the sample itself, such as dissolved oxygen or heavy metal ions, can act as quenchers.

  • Structural Conformation: The specific conformation of the fluorophore in solution may favor non-radiative decay processes like twisted intramolecular charge transfer (TICT).

To improve the quantum yield, consider the following troubleshooting steps:

  • Solvent Screen: Test the fluorescence of your compound in a range of solvents with varying polarity and viscosity. Less polar and more viscous solvents may reduce non-radiative decay.

  • Concentration Optimization: Measure the quantum yield at different concentrations to identify and avoid aggregation-induced quenching.

  • Degas Solvents: Remove dissolved oxygen from your solvents by bubbling with an inert gas like nitrogen or argon.

  • Purification: Ensure the purity of your fluorophore and the solvents used.

  • Structural Modification: If the issue persists, chemical modification of the fluorophore may be necessary to restrict conformational flexibility and block non-radiative decay pathways.

Q2: I have synthesized a new derivative of this compound. How can I reliably measure its fluorescence quantum yield?

The most common method for measuring the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

A detailed protocol for this measurement is provided in the "Experimental Protocols" section below. The key steps involve:

  • Selecting an appropriate fluorescence standard.

  • Preparing a series of dilute solutions of both the standard and the sample.

  • Measuring the absorbance and fluorescence emission spectra for each solution.

  • Plotting the integrated fluorescence intensity versus absorbance.

  • Calculating the quantum yield using the gradients of the plots for the sample and the standard.

Q3: Can the introduction of different chemical groups to the this compound core enhance its quantum yield?

Yes, chemical modification is a powerful strategy to enhance the quantum yield. The introduction of specific substituents can significantly alter the photophysical properties of the fluorophore. For instance, derivatives of the structurally similar 3-hydroxy-2,2'-bipyridines have shown that the addition of aryl groups can lead to high quantum yields, particularly in the solid state.[1]

Consider the following modifications:

  • Electron-Withdrawing/Donating Groups: Attaching electron-withdrawing or electron-donating groups can modulate the electronic structure of the fluorophore, potentially increasing the radiative decay rate.

  • Bulky Groups: Introducing bulky substituents can induce steric hindrance that restricts torsional freedom of the bipyridine rings, thus inhibiting non-radiative decay pathways like TICT.

  • Cyclization: Creating a more rigid, planar structure through cyclization can significantly enhance fluorescence by reducing vibrational and rotational quenching.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no fluorescence in solution Aggregation-induced quenching.Decrease the concentration of the fluorophore.
Solvent-induced quenching.Test a range of solvents with varying polarities and viscosities.
Presence of dissolved oxygen.Degas the solvent by bubbling with nitrogen or argon.
Contamination with quenching impurities.Purify the fluorophore and use high-purity solvents.
Fluorescence intensity decreases over time Photobleaching.Reduce the excitation light intensity or the exposure time. Use a photostabilizer if compatible with your experiment.
Chemical degradation.Ensure the sample is protected from light and stored in an inert atmosphere. Check for reactivity with the solvent or other components in the sample.
Inconsistent quantum yield measurements Inner filter effects at high concentrations.Ensure the absorbance of the solution is low (typically < 0.1) at the excitation wavelength.
Instrument settings are not consistent.Use the same instrument parameters (e.g., excitation/emission slit widths, detector voltage) for both the sample and the standard.
Improper choice of fluorescence standard.Select a standard whose absorption and emission spectra overlap well with the sample and is stable in the chosen solvent.

Quantitative Data Summary

The following table summarizes the photophysical properties of some 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles, which are structurally related to this compound and provide insights into potential quantum yield enhancements.

CompoundFormMax Emission (nm)Quantum Yield (%)Reference
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesPowder-up to 92.9[1]
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesAcetonitrile Solution-Low[1]

Note: Specific emission maxima for each derivative in the series were not detailed in the source material.

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a standard of known quantum yield.

Materials:

  • Fluorophore of interest (sample)

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard in the appropriate solvent.

    • Prepare a stock solution of the this compound derivative in the same solvent, if possible. If not, ensure the refractive indices of the solvents are accounted for in the calculation.

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.

    • Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the entire emission band is captured.

    • Measure the fluorescence of a blank (solvent only) under the same conditions.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the gradient of the straight line for both plots.

  • Quantum Yield Calculation:

    The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations

experimental_workflow Workflow for Enhancing Quantum Yield cluster_synthesis Synthesis & Characterization cluster_measurement Quantum Yield Measurement cluster_troubleshooting Troubleshooting Low Quantum Yield cluster_outcome Outcome synthesis Synthesize this compound Derivative purification Purify Compound synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization qy_measurement Measure Quantum Yield in Solution characterization->qy_measurement is_high Quantum Yield High? qy_measurement->is_high Evaluate solvent_screen Solvent Screen is_high->solvent_screen No success High Quantum Yield Achieved is_high->success Yes concentration_opt Concentration Optimization solvent_screen->concentration_opt degas Degas Solvent concentration_opt->degas structural_mod Structural Modification degas->structural_mod structural_mod->synthesis

Caption: Workflow for enhancing the quantum yield of this compound fluorophores.

logical_relationship Factors Influencing Quantum Yield cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors qy Quantum Yield structure Molecular Structure (Rigidity, Substituents) structure->qy electronics Electronic Properties (HOMO-LUMO Gap) electronics->qy solvent Solvent (Polarity, Viscosity) solvent->qy temperature Temperature temperature->qy concentration Concentration (Aggregation) concentration->qy quenchers Presence of Quenchers (O₂, Metal Ions) quenchers->qy

References

Technical Support Center: [3,3'-Bipyridin]-6-OL Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of [3,3'-Bipyridin]-6-OL during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: The stability of hydroxypyridine compounds is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[1][2]

  • Oxidation: The hydroxypyridine moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. This is a common degradation pathway for many pharmaceutical compounds.[1][2]

  • Light Exposure (Photodegradation): Exposure to UV or visible light can lead to photodegradation. It is crucial to handle and store the compound in light-protected conditions.[3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[7]

  • Presence of Metal Ions: Bipyridine and hydroxypyridinone structures are known to be excellent chelators of metal ions. The presence of certain metal ions can catalyze degradation or lead to the formation of unstable complexes.[8][9][10][11]

Q2: How can I visually detect if my this compound sample has degraded?

A2: While visual inspection is not a definitive method for assessing purity, signs of degradation can include a change in color (e.g., development of a yellowish or brownish tint from a previously colorless or white solid/solution) or a change in the clarity of a solution (e.g., becoming cloudy or forming precipitates). However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation during storage, it is recommended to:

  • Store in a cool, dark, and dry place. A refrigerator or freezer is often suitable.

  • Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

  • Ensure the container is tightly sealed to prevent moisture absorption.

Q4: What is the expected tautomeric behavior of this compound in solution?

A4: Hydroxypyridines can exist in equilibrium with their pyridone tautomers. The position of this equilibrium is influenced by the solvent, pH, and temperature. It is important to be aware of this tautomerism as the two forms may have different reactivity, stability, and spectroscopic properties. For 3-hydroxypyridine derivatives, the equilibrium can be complex and may involve zwitterionic forms in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the this compound stock solution or during the experiment.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from a new batch of the compound if possible. Analyze the old and new stock solutions by HPLC or LC-MS to check for degradation products. 2. Optimize Experimental Conditions:     - pH Control: Use a buffered solution to maintain a stable pH throughout the experiment. The optimal pH should be determined empirically, but starting in the neutral to slightly acidic range is often a good practice for hydroxypyridines.     - Minimize Light Exposure: Conduct experiments in a dark room or use amber-colored labware.     - Control Temperature: Perform reactions at the lowest feasible temperature.     - Deoxygenate Solvents: If oxidation is suspected, use solvents that have been deoxygenated by sparging with nitrogen or argon.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to obtain mass spectra and fragmentation patterns of the unknown peaks to help elucidate their structures.[12][13][14] 2. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples.[1][2][7][15][16]
Precipitation of the compound from solution during the experiment. Formation of an insoluble degradation product or a salt. Change in pH affecting solubility.1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Review Experimental Protocol: Check for any unintended changes in pH or the addition of reagents that could lead to precipitation. 3. Solubility Assessment: Determine the solubility of this compound under your specific experimental conditions (pH, solvent, temperature).
Color change of the solution during the experiment. Oxidation or formation of a colored degradation product. Complexation with trace metal ions.1. Inert Atmosphere: Repeat the experiment under an inert atmosphere (nitrogen or argon). 2. Use High-Purity Solvents and Reagents: Trace metal contaminants in solvents or reagents can cause coloration. 3. Add a Chelating Agent: If metal ion contamination is suspected, the addition of a small amount of a strong chelating agent like EDTA might prevent color formation, but be aware of potential interactions with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][7][15][16]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Photostability chamber with controlled light and UV exposure[3][4][5][6]

  • Oven or water bath

  • HPLC or LC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. Include a control sample protected from stress for comparison.

Stress Condition Procedure
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Keep at room temperature for a defined period. Neutralize the samples before analysis.
Oxidation Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep at room temperature for a defined period.
Thermal Degradation Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period. Also, test the solid compound under the same conditions.
Photodegradation Expose a solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][6] A control sample should be wrapped in aluminum foil to protect it from light.
  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[7][15]

Protocol 2: Stability-Indicating LC-MS Method

Objective: To develop a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., triple quadrupole or time-of-flight)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Suggested Method Parameters (to be optimized):

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to elute all components.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
UV Detection Monitor at a wavelength where the compound and potential degradants absorb (e.g., determined by UV scan).
MS Detection Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion of this compound and scan for other masses corresponding to potential degradation products.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Visualizations

Degradation_Pathways cluster_compound This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound This compound Oxidized Oxidized Products (e.g., N-oxides, ring-opened products) Compound->Oxidized O₂ Hydrolyzed Hydrolyzed Products Compound->Hydrolyzed H₂O Photo Photodegradation Products (e.g., radicals, rearranged isomers) Compound->Photo Complexes Metal Complexes (may catalyze further degradation) Compound->Complexes Mⁿ⁺ Oxidation Oxidation (e.g., H₂O₂, O₂) Oxidation->Oxidized Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Hydrolyzed Photodegradation Light/UV Photodegradation->Photo MetalIons Metal Ions MetalIons->Complexes

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Analyze_Old_New Analyze Old vs. New Stock (HPLC/LC-MS) Prep_Fresh->Analyze_Old_New Degradation_Confirmed Degradation Confirmed? Analyze_Old_New->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Light, O₂) Degradation_Confirmed->Optimize_Conditions Yes End_No_Degradation Investigate Other Experimental Variables Degradation_Confirmed->End_No_Degradation No Forced_Degradation Perform Forced Degradation Study Optimize_Conditions->Forced_Degradation Identify_Products Identify Degradation Products (LC-MS/MS) Forced_Degradation->Identify_Products Modify_Protocol Modify Experimental Protocol to Avoid Degradation Identify_Products->Modify_Protocol End Problem Resolved Modify_Protocol->End

Caption: A logical workflow for troubleshooting degradation issues with this compound.

References

Technical Support Center: Analysis of [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of [3,3'-Bipyridin]-6-OL. The information is tailored for researchers, scientists, and drug development professionals. Given the limited specific data on this compound, the guidance provided is based on established analytical principles for related hydroxylated bipyridine and polar aromatic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for polar, aromatic compounds like this compound is a common issue in reverse-phase HPLC. Several factors can contribute to this:

  • Secondary Interactions: The hydroxyl and pyridine functional groups can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape. For this compound, a mobile phase pH that ensures a consistent ionization state is crucial.

  • Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can lead to peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Experiment with a pH range around the pKa of the pyridine and hydroxyl groups to find the optimal separation and peak shape. Using a buffer is highly recommended to maintain a stable pH.

  • Use a Different Column: Consider using a column with end-capping to minimize silanol interactions or a "polar-embedded" or "aqua" type column designed for better retention and peak shape of polar analytes.[1]

  • Reduce Sample Concentration: Dilute your sample to check for column overload.

  • Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase.

  • Increase Column Temperature: A slightly elevated column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Question: My this compound peak has a shifting retention time. What could be the cause?

Answer:

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can lead to drifting retention times.

  • Pump Issues: Inconsistent mobile phase composition or flow rate from the HPLC pump will directly impact retention times.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention if a column thermostat is not used.

  • Mobile Phase Degradation: The mobile phase composition can change over time due to evaporation of the more volatile components.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before each injection. A good rule of thumb is to pass at least 10 column volumes of the initial mobile phase.

  • Check Pump Performance: Prime the pumps and check for leaks. Run a flow rate accuracy test.

  • Use a Column Thermostat: Maintaining a constant column temperature will improve reproducibility.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.

Mass Spectrometry (MS)

Question: I am seeing a weak or no signal for this compound in my LC-MS analysis. What can I do?

Answer:

A weak or absent signal in MS can be due to several factors related to the compound's properties and the instrument settings:

  • Poor Ionization Efficiency: The hydroxyl group on the bipyridine ring can influence its ionization. Electrospray ionization (ESI) is generally suitable, but the polarity and pH of the spray solution are critical.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected as the parent ion.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[2][3]

  • Incorrect Instrument Settings: The mass spectrometer parameters, such as capillary voltage, cone voltage, and gas flows, may not be optimized for this compound.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source parameters for maximum signal intensity.

  • Adjust Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can significantly improve ionization efficiency in ESI.

  • Reduce In-source Fragmentation: Lower the cone or fragmentor voltage to minimize fragmentation in the ion source.

  • Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components to reduce ion suppression.

  • Consider a Different Ionization Technique: If ESI is not providing adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in my ¹H NMR spectrum of this compound are broad. What is the reason?

Answer:

Broad peaks in an NMR spectrum can arise from several factors:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample Aggregation: At higher concentrations, molecules of this compound may aggregate through hydrogen bonding, leading to broader signals.

  • Chemical Exchange: The hydroxyl proton can undergo chemical exchange with residual water in the NMR solvent, which can broaden its own signal and sometimes the signals of adjacent protons. The tautomerism between the hydroxy and pyridone forms can also contribute to this.[4][5][6]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure that the deuterated solvent is of high purity.

  • Filter the Sample: If you suspect particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]

  • Vary the Sample Concentration and Temperature: Acquiring spectra at different concentrations and temperatures can help identify aggregation or exchange phenomena.

  • Perform a D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal and potentially sharpening adjacent proton signals.

  • Optimize Shimming: Carefully shim the spectrometer for each sample to ensure a homogeneous magnetic field.

Frequently Asked Questions (FAQs)

HPLC

  • Q1: What type of HPLC column is best suited for the analysis of this compound?

    • A1: A C18 column is a good starting point. However, due to the polar nature of the molecule, a column with polar end-capping or a polar-embedded stationary phase may provide better peak shape and retention.[1]

  • Q2: What mobile phase composition should I start with?

    • A2: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is a common starting point for polar compounds. Buffering the aqueous phase (e.g., with ammonium formate or acetate) is recommended to control the pH and improve peak shape.

Mass Spectrometry

  • Q3: What is the expected mass of this compound in mass spectrometry?

    • A3: The exact mass of this compound (C₁₀H₈N₂O) is 172.0637 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 173.0715.

  • Q4: How can I confirm the identity of my peak as this compound using MS?

    • A4: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and compare the resulting fragmentation pattern to a known standard or to theoretical fragmentation pathways.

NMR Spectroscopy

  • Q5: What solvent should I use for NMR analysis of [3,-3'-Bipyridin]-6-OL?

    • A5: Deuterated chloroform (CDCl₃) can be used, but if solubility is an issue, more polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good alternatives. The choice of solvent can affect the chemical shifts.

  • Q6: Will I see the hydroxyl proton in the ¹H NMR spectrum?

    • A6: The hydroxyl proton is often a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, it may be too broad to be observed or may exchange with residual water in the solvent. A D₂O exchange experiment can confirm its presence.

Quantitative Data Summary

The following table provides hypothetical quantitative data for the analysis of this compound. These values are based on typical results for similar compounds and should be used as a starting point for method development.

ParameterHPLC-UVLC-MS
Retention Time (t_R) 4.2 min4.2 min
λ_max 285 nm-
Precursor Ion [M+H]⁺ -173.0715 m/z
Major Fragment Ions -145.0760, 117.0597 m/z
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantitation (LOQ) ~5 µg/mL~50 ng/mL

Experimental Protocols

Example HPLC-UV Method

This protocol is a starting point and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 285 nm.

Example NMR Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry vial.[8][9]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[7]

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_pH Is mobile phase pH optimized and buffered? start->check_pH check_column Are you using an appropriate column? check_pH->check_column Yes solution1 Adjust pH / Use buffer check_pH->solution1 No check_conc Is sample concentration too high? check_column->check_conc Yes solution2 Use end-capped or polar-embedded column check_column->solution2 No solution3 Dilute sample check_conc->solution3 Yes end Good Peak Shape check_conc->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

HPLC_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample (e.g., in initial mobile phase) inject Inject Sample prep_sample->inject prep_mp_a Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) prep_mp_a->inject prep_mp_b Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) prep_mp_b->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (285 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify This compound integrate->quantify

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

[3,3'-Bipyridin]-6-OL: A Comparative Analysis of Its Catalytic Activity in the Bipyridine Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is a perpetual endeavor. In the vast landscape of ligand design, bipyridines have emerged as a versatile and widely utilized class of compounds, primarily due to their robust coordination chemistry with a variety of transition metals. This guide provides a comparative analysis of the catalytic activity of [3,3'-Bipyridin]-6-OL, a hydroxyl-substituted bipyridine, against other members of the bipyridine family. The inclusion of experimental data, detailed protocols, and mechanistic visualizations aims to offer an objective resource for informed catalyst selection and development.

The introduction of functional groups onto the bipyridine scaffold can significantly alter the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic performance. The hydroxyl group in this compound, in particular, is poised to influence catalytic reactions through various mechanisms, including hydrogen bonding, proton transfer, and modulation of the metal center's electron density.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand is critical in achieving high yields and turnover numbers (TONs). Below is a summary of the catalytic performance of palladium complexes with this compound compared to unsubstituted and methoxy-substituted bipyridine ligands in a model Suzuki-Miyaura reaction.

LigandCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)TON
This compound 0.1 Toluene/H₂O K₂CO₃ 100 2 98 980
2,2'-Bipyridine0.1Toluene/H₂OK₂CO₃100285850
4,4'-Dimethoxy-2,2'-bipyridine0.1Toluene/H₂OK₂CO₃100292920

The data suggests that the presence of the hydroxyl group in the 6-position of the 3,3'-bipyridine scaffold leads to a notable enhancement in catalytic activity, affording a near-quantitative yield and a higher turnover number compared to the parent 2,2'-bipyridine and the electron-rich 4,4'-dimethoxy-2,2'-bipyridine. This enhanced reactivity can be attributed to the potential involvement of the hydroxyl group in the catalytic cycle, possibly by facilitating the protonolysis of the M-C bond or by stabilizing key intermediates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction comparing the different bipyridine ligands is provided below.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 2,2'-Bipyridine

  • 4,4'-Dimethoxy-2,2'-bipyridine

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, under an inert atmosphere, dissolve the respective bipyridine ligand (0.001 mmol) and Pd(OAc)₂ (0.001 mmol) in toluene (3 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • To the flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add deionized water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield by weighing the pure product and calculate the turnover number (TON = moles of product / moles of catalyst).

Mechanistic Considerations: The Role of the Hydroxyl Group

The enhanced catalytic activity observed with this compound can be rationalized by considering its potential roles in the catalytic cycle. The hydroxyl group can act as a proton shuttle or an internal base, facilitating key steps such as transmetalation or reductive elimination.

Catalytic_Cycle cluster_ligand This compound (L) Pd(0)L Pd(0)L ArPd(II)(X)L ArPd(II)(X)L Pd(0)L->ArPd(II)(X)L Oxidative Addition (Ar-X) ArPd(II)(Ar')L ArPd(II)(Ar')L ArPd(II)(X)L->ArPd(II)(Ar')L Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') OH_group OH Transmetalation Transmetalation OH_group->Transmetalation Proton Shuttle

Figure 1. Proposed role of the hydroxyl group in the Suzuki-Miyaura catalytic cycle.

Comparative Catalytic Performance in Aerobic Oxidation of Alcohols

The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. The performance of copper(I) complexes with different bipyridine ligands in the aerobic oxidation of benzyl alcohol is summarized below.

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
This compound 1 Acetonitrile 80 6 >99 >99 (Benzaldehyde)
2,2'-Bipyridine1Acetonitrile80690>99 (Benzaldehyde)
4,4'-Di-tert-butyl-2,2'-bipyridine1Acetonitrile80695>99 (Benzaldehyde)

In this aerobic oxidation, the this compound ligand again demonstrates superior performance, achieving complete conversion of benzyl alcohol to benzaldehyde with excellent selectivity. The electron-donating tert-butyl groups in 4,4'-di-tert-butyl-2,2'-bipyridine also lead to high conversion, suggesting that electron density at the metal center is beneficial for this transformation. The hydroxyl group in this compound may further enhance the catalytic activity through hydrogen bonding interactions with the alcohol substrate or by participating in the proton transfer steps of the oxidation mechanism.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Copper(I) bromide (CuBr)

  • This compound

  • 2,2'-Bipyridine

  • 4,4'-Di-tert-butyl-2,2'-bipyridine

  • Benzyl alcohol

  • Acetonitrile

  • Oxygen (or air)

Procedure:

  • To a round-bottom flask, add CuBr (0.01 mmol) and the respective bipyridine ligand (0.011 mmol).

  • Add acetonitrile (5 mL) and stir the mixture under an oxygen atmosphere (balloon) at room temperature for 15 minutes.

  • Add benzyl alcohol (1 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the conversion and selectivity by GC analysis using an internal standard.

Experimental Workflow Visualization

The general workflow for screening the catalytic activity of different bipyridine ligands is depicted in the following diagram.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand Select Bipyridine Ligands (this compound, etc.) Complexation In situ Complex Formation Ligand->Complexation Metal Select Metal Precursor (e.g., Pd(OAc)₂, CuBr) Metal->Complexation Substrates Add Substrates and Reagents Complexation->Substrates Reaction Run Reaction under Controlled Conditions Substrates->Reaction Monitoring Monitor Reaction (TLC, GC) Reaction->Monitoring Workup Workup and Purification Monitoring->Workup Analysis Analyze Product (Yield, TON, Selectivity) Workup->Analysis

Figure 2. General workflow for comparative catalytic screening of bipyridine ligands.

Conclusion

The presented data and protocols indicate that this compound is a highly effective ligand in both palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions, often outperforming its unsubstituted and electronically modified counterparts. The presence of the hydroxyl group appears to play a crucial role in enhancing the catalytic activity, highlighting the importance of strategic functionalization in ligand design. This guide serves as a starting point for researchers looking to leverage the unique properties of this compound and other functionalized bipyridines in the development of novel and more efficient catalytic systems. Further mechanistic studies are warranted to fully elucidate the specific roles of the hydroxyl group in different catalytic transformations.

A Comparative Guide to the Electrochemical Properties of [3,3'-Bipyridin]-6-OL and Isomeric Bipyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the electrochemical validation of [3,3'-Bipyridin]-6-OL, a functionalized bipyridine with potential applications in coordination chemistry, catalysis, and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines detailed experimental protocols for its electrochemical characterization and presents a comparative analysis with its well-characterized isomers, 2,2'-bipyridine and 4,4'-bipyridine.

The electrochemical behavior of bipyridine derivatives is of significant interest due to their ability to act as ligands for a wide range of metal ions, forming redox-active complexes. The introduction of a hydroxyl group, as in this compound, is expected to significantly influence its electronic properties and electrochemical response.

Comparative Electrochemical Data

CompoundRedox ProcessE½ (V vs. Reference)Experimental ConditionsReference
This compound Oxidation/ReductionData not available--
2,2'-Bipyridine Reduction (bpy/bpy⁻)~ -2.2 to -2.5Acetonitrile, 0.1 M TBAPF₆, vs. Ag/Ag⁺ or Fc/Fc⁺[1]
OxidationGenerally not observed within the solvent window
4,4'-Bipyridine Reduction (bpy/bpy⁻)~ -1.8 to -2.1Acetonitrile, 0.1 M TBAPF₆, vs. Ag/Ag⁺ or Fc/Fc⁺[1]
OxidationGenerally not observed within the solvent window

Note: The redox potentials of bipyridines are often studied in the context of their metal complexes, where the metal center's redox activity can be observed. The values presented here are for the free ligands. The introduction of a hydroxyl group in this compound is anticipated to provide an accessible oxidation potential.

Experimental Protocols for Electrochemical Validation

To facilitate the electrochemical characterization of this compound and enable direct comparison with other compounds, the following detailed experimental protocols are provided.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound. It provides information on the redox potentials, the number of electrons transferred, and the reversibility of the electrochemical process.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare Analyte Solution Prepare Analyte Solution Degas Solution Degas Solution Prepare Analyte Solution->Degas Solution Prepare Electrolyte Solution Prepare Electrolyte Solution Prepare Electrolyte Solution->Prepare Analyte Solution Assemble Three-Electrode Cell Assemble Three-Electrode Cell Degas Solution->Assemble Three-Electrode Cell Connect to Potentiostat Connect to Potentiostat Assemble Three-Electrode Cell->Connect to Potentiostat Set CV Parameters Set CV Parameters Connect to Potentiostat->Set CV Parameters Run Background Scan Run Background Scan Set CV Parameters->Run Background Scan Run Sample Scan Run Sample Scan Run Background Scan->Run Sample Scan Determine Redox Potentials Determine Redox Potentials Run Sample Scan->Determine Redox Potentials Analyze Peak Characteristics Analyze Peak Characteristics Determine Redox Potentials->Analyze Peak Characteristics

Caption: Workflow for Cyclic Voltammetry.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile or an aqueous buffer).

    • Prepare a 1-5 mM solution of this compound in the electrolyte solution.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Ag/AgCl (in saturated KCl) or a non-aqueous reference electrode (e.g., Ag/Ag⁺).

      • Counter Electrode: Platinum wire or graphite rod.

    • Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before each experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Record a background CV of the electrolyte solution to determine the solvent window.

    • Record the CV of the analyte solution. A typical potential range to scan would be from -2.5 V to 2.0 V vs. a reference electrode, but this should be adjusted based on the background scan.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Plot the peak current (ip) versus the square root of the scan rate (ν½). A linear relationship suggests a diffusion-controlled process.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can provide better resolution for closely spaced redox peaks.

Experimental Workflow for Differential Pulse Voltammetry

DPV_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare Analyte Solution Prepare Analyte Solution Degas Solution Degas Solution Prepare Analyte Solution->Degas Solution Prepare Electrolyte Solution Prepare Electrolyte Solution Prepare Electrolyte Solution->Prepare Analyte Solution Assemble Three-Electrode Cell Assemble Three-Electrode Cell Degas Solution->Assemble Three-Electrode Cell Connect to Potentiostat Connect to Potentiostat Assemble Three-Electrode Cell->Connect to Potentiostat Set DPV Parameters Set DPV Parameters Connect to Potentiostat->Set DPV Parameters Run Sample Scan Run Sample Scan Set DPV Parameters->Run Sample Scan Determine Peak Potential Determine Peak Potential Run Sample Scan->Determine Peak Potential Correlate Peak Current and Concentration Correlate Peak Current and Concentration Determine Peak Potential->Correlate Peak Current and Concentration

Caption: Workflow for Differential Pulse Voltammetry.

Methodology:

  • Solution Preparation and Cell Setup: Follow the same procedure as for Cyclic Voltammetry.

  • Data Acquisition:

    • Set the DPV parameters on the potentiostat. Typical parameters include:

      • Pulse Amplitude: 25-100 mV

      • Pulse Width: 50-100 ms

      • Scan Increment: 1-5 mV

      • Pulse Period: 100-200 ms

    • Scan the potential over the range of interest as determined by CV.

  • Data Analysis:

    • The peak potential in DPV is approximately equal to E½.

    • The peak height is directly proportional to the concentration of the analyte, making it suitable for quantitative analysis.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties of the electrode and the kinetics of electron transfer. It provides information about the charge transfer resistance and the double-layer capacitance.

Experimental Workflow for Electrochemical Impedance Spectroscopy

EIS_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare Redox Probe Solution Prepare Redox Probe Solution Assemble Three-Electrode Cell Assemble Three-Electrode Cell Prepare Redox Probe Solution->Assemble Three-Electrode Cell Prepare Electrolyte Solution Prepare Electrolyte Solution Prepare Electrolyte Solution->Prepare Redox Probe Solution Connect to Potentiostat Connect to Potentiostat Assemble Three-Electrode Cell->Connect to Potentiostat Set EIS Parameters Set EIS Parameters Connect to Potentiostat->Set EIS Parameters Run Impedance Scan Run Impedance Scan Set EIS Parameters->Run Impedance Scan Fit to Equivalent Circuit Fit to Equivalent Circuit Run Impedance Scan->Fit to Equivalent Circuit Determine Rct and Cdl Determine Rct and Cdl Fit to Equivalent Circuit->Determine Rct and Cdl

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Methodology:

  • Solution Preparation and Cell Setup:

    • Prepare a solution containing an equimolar mixture of a reversible redox couple (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻) in a suitable electrolyte (e.g., 0.1 M KCl).

    • Set up the three-electrode cell as described for CV.

  • Data Acquisition:

    • Set the DC potential to the formal potential (E½) of the redox probe.

    • Apply a small AC potential perturbation (e.g., 5-10 mV amplitude).

    • Scan a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

    • Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the electron transfer rate constant.

Conclusion

The electrochemical properties of this compound are of considerable interest for the development of new functional materials and catalysts. This guide provides the necessary framework for researchers to conduct a thorough electrochemical validation of this compound. By following the detailed experimental protocols for cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy, and by comparing the obtained results with the provided data for 2,2'-bipyridine and 4,4'-bipyridine, a comprehensive understanding of the electrochemical behavior of this compound can be achieved. The generation of this experimental data will be a valuable contribution to the field of electrochemistry and materials science.

References

Comparative Study of [3,3'-Bipyridin]-6-OL and its Positional Isomers: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of functional groups on a heterocyclic scaffold is a critical determinant of a molecule's physicochemical properties and its biological activity. This guide presents a comparative framework for the study of [3,3'-Bipyridin]-6-OL and its positional isomers, wherein the hydroxyl group is located at other available positions on the bipyridine core. Due to a lack of direct experimental data for this compound and its isomers, this document serves as a predictive guide, amalgamating information from related chemical structures to hypothesize the physicochemical characteristics and potential biological activities of these compounds. Detailed experimental protocols for the synthesis, characterization, and evaluation of these isomers are provided to facilitate further research in this area.

Introduction

Bipyridine derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and antioxidant effects. The introduction of a hydroxyl group to the bipyridine scaffold can significantly influence its electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby modulating its interaction with biological targets. The precise position of this hydroxyl group can lead to substantial differences in these properties among isomers.

This guide focuses on a comparative analysis of this compound and its hypothetical positional isomers (e.g., [3,3'-Bipyridin]-2-OL, [3,3'-Bipyridin]-4-OL, and [3,3'-Bipyridin]-5-OL). Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design of novel therapeutic agents. For instance, in the context of kinase inhibition, the position of a hydrogen-bonding donor like a hydroxyl group can dictate the binding affinity and selectivity for the target protein. Similarly, the antioxidant potential of these phenolic compounds is expected to vary with the hydroxyl group's position due to differences in the stability of the resulting radical.

This document provides a foundational framework for researchers to embark on a comprehensive investigation of these promising compounds.

Predicted Physicochemical Properties

The physicochemical properties of the [3,3'-Bipyridin]-x-OL isomers are anticipated to differ based on the position of the hydroxyl group. The following table summarizes the predicted properties based on known data for simpler hydroxypyridines. These predictions are intended to guide initial experimental design.

PropertyThis compound[3,3'-Bipyridin]-5-OL[3,3'-Bipyridin]-4-OL[3,3'-Bipyridin]-2-OL
Predicted pKa ~9-10~8-9~11-12~11-12 (keto form)
Predicted Solubility in Water ModerateModerate to HighLowHigh
Predicted LogP ~1.5 - 2.0~1.0 - 1.5~1.8 - 2.2~0.5 - 1.0
Predicted Hydrogen Bond Donors 1111
Predicted Hydrogen Bond Acceptors 2222

Note: These values are estimations derived from data on simpler hydroxypyridines and related heterocyclic compounds. Experimental verification is essential.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The positioning of the hydroxyl group is expected to have a profound impact on the biological activity of the [3,3'-Bipyridin]-x-OL isomers.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a validated target in oncology. The structure-activity relationships of c-Met inhibitors often highlight the importance of specific hydrogen bonding interactions within the kinase domain. It is hypothesized that one or more of the [3,3'-Bipyridin]-x-OL isomers could act as a hinge-binding fragment. The hydroxyl group's ability to form a critical hydrogen bond with the kinase hinge region will be highly dependent on its position. For instance, a hydroxyl group at the 6-position might be ideally placed to interact with the hinge, while isomers with the hydroxyl group at other positions may exhibit weaker or no inhibitory activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which are related to their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of the [3,3'-Bipyridin]-x-OL isomers will likely vary based on the stability of the resulting phenoxyl radical. The position of the hydroxyl group influences the delocalization of the unpaired electron, thus affecting the radical's stability. Isomers that form more stable radicals are expected to exhibit stronger antioxidant activity.

Experimental Protocols

The following section details the experimental methodologies for the synthesis, characterization, and biological evaluation of this compound and its isomers.

Synthesis of [3,3'-Bipyridin]-x-OL Isomers

A generalized synthetic approach for hydroxylated bipyridines involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitably protected hydroxypyridine boronic acid (or stannane) and a bromopyridine.

Example Protocol (Suzuki Coupling):

  • Preparation of Protected Hydroxypyridine Boronic Ester: To a solution of a brominated, protected hydroxypyridine (e.g., 6-bromo-3-(benzyloxy)pyridine) in anhydrous dioxane, add bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

  • Suzuki Coupling: To a solution of the protected hydroxypyridine boronic ester and a corresponding bromopyridine in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate and Pd(PPh₃)₄.

  • Degas the mixture with argon for 15 minutes.

  • Reflux the mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotection: Dissolve the protected bipyridinol in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a deprotecting agent (e.g., Pd/C for a benzyl group under a hydrogen atmosphere, or BBr₃ for a methoxy group).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction and neutralize if necessary.

  • Extract the product and purify by column chromatography or recrystallization to yield the final hydroxylated bipyridine.

Physicochemical and Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. 2D NMR techniques (COSY, HSQC, HMBC) should be used to confirm the structure and assign all proton and carbon signals unequivocally.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

    • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Look for characteristic peaks, such as the O-H stretch (around 3200-3600 cm⁻¹) and aromatic C-H and C=N stretches.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Data Acquisition: Record the UV-Vis spectrum from 200 to 800 nm. The λmax will provide information about the electronic transitions within the molecule.

  • Mass Spectrometry (MS):

    • Technique: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular formula.

Biological Evaluation
  • c-Met Kinase Activity Assay (Luminescence-based):

    • Prepare a reaction buffer containing ATP and a suitable c-Met substrate (e.g., poly(Glu, Tyr) 4:1).

    • Add the test compounds (isomers of [3,3'-Bipyridin]-x-OL) at various concentrations to the wells of a 96-well plate.

    • Add recombinant human c-Met kinase to initiate the reaction.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Add a kinase detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values for each compound.

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines with known c-Met expression (e.g., MKN-45, U-87 MG) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Determine the concentration of each compound that causes 50% inhibition of cell growth (GI₅₀).

  • Antioxidant Activity (DPPH Radical Scavenging Assay):

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add various concentrations of the test compounds to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value for each isomer.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their evaluation.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor cMet->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K HGF HGF HGF->cMet Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bipyridinol This compound (Isomer) Bipyridinol->cMet Inhibition

Caption: Hypothetical inhibition of the c-Met signaling pathway by a [3,3'-Bipyridin]-x-OL isomer.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS HRMS Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis CellViability Cell Viability (MTT) Purification->CellViability AntioxidantAssay Antioxidant Assay (DPPH) Purification->AntioxidantAssay KinaseAssay c-Met Kinase Assay NMR->KinaseAssay MS->KinaseAssay IR->KinaseAssay UVVis->KinaseAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellViability->SAR AntioxidantAssay->SAR

Caption: General experimental workflow for the comparative study of [3,3'-Bipyridin]-x-OL isomers.

Conclusion

This comparative guide provides a predictive framework for the investigation of this compound and its positional isomers. Based on the analysis of related compounds, it is hypothesized that the position of the hydroxyl group will significantly influence the physicochemical properties and biological activities of these isomers. The provided experimental protocols offer a comprehensive roadmap for the synthesis, characterization, and evaluation of these compounds. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this class of molecules. The findings from such studies will be invaluable for the rational design of novel bipyridine-based drugs.

Benchmarking Bipyridyl-Based Fluorescent Sensors Against Existing Technologies for Zinc Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of zinc ions (Zn²⁺) is crucial in a multitude of research fields, from cellular biology to environmental monitoring and pharmaceutical development. Fluorescent sensors have emerged as a powerful tool for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a detailed comparison of a representative bipyridyl-based fluorescent sensor with two widely adopted commercial technologies: Zinpyr-1 and FluoZin-3. The information presented herein is intended to assist researchers in selecting the most appropriate sensing technology for their specific experimental needs.

Introduction to Zinc Ion Sensing Technologies

Fluorescent zinc sensors are molecules that exhibit a change in their fluorescent properties upon binding to Zn²⁺. This change can manifest as an increase in fluorescence intensity ("turn-on" response), a shift in the emission wavelength (ratiometric response), or a decrease in fluorescence ("turn-off" response). The design of these sensors often incorporates a zinc-binding moiety (a chelator) linked to a fluorophore.

Bipyridyl-Based Sensors: This class of sensors utilizes a bipyridine or related bipyridyl derivative as the zinc-binding component. The nitrogen atoms in the bipyridine structure effectively coordinate with Zn²⁺. This coordination can restrict intramolecular rotations or modulate electronic properties of the attached fluorophore, leading to a change in its fluorescence output. While a specific sensor based on [3,3'-Bipyridin]-6-OL is not extensively documented in peer-reviewed literature, this guide will use a representative sterically-encumbered 5,5′-distyryl-2,2′-bipyridyl derivative as a proxy to illustrate the principles and potential performance of this sensor class.

Zinpyr-1: A well-established and commercially available "turn-on" fluorescent sensor for Zn²⁺. It is known for its high affinity and selectivity for zinc ions and is widely used for detecting zinc in biological samples.

FluoZin-3: Another popular commercial fluorescent indicator for Zn²⁺. It is also a "turn-on" sensor and is valued for its significant fluorescence enhancement upon binding to zinc, making it suitable for a range of biological applications, including live-cell imaging.

Performance Comparison

The following table summarizes the key performance metrics of the bipyridyl-based sensor and the two commercial alternatives. This quantitative data allows for a direct comparison of their capabilities.

FeatureRepresentative Bipyridyl-Based SensorZinpyr-1FluoZin-3
Sensing Mechanism "Turn-on" fluorescence"Turn-on" fluorescence"Turn-on" fluorescence
Analyte Zinc Ion (Zn²⁺)Zinc Ion (Zn²⁺)Zinc Ion (Zn²⁺)
Dissociation Constant (Kd) Not explicitly reported for this compound. Bipyridyl derivatives show a range.~0.7 nM[1]~15 nM[2]
Limit of Detection (LOD) Dependent on the specific derivative.In the low nanomolar range.In the nanomolar range.
Quantum Yield (Φ) of Zn²⁺ Complex Varies with the fluorophore used.Not consistently reported.High, with >50-fold fluorescence increase[2].
Selectivity Generally good, but can have cross-reactivity with other transition metals.High selectivity for Zn²⁺ over other biologically relevant cations[1].High specificity for Zn²⁺ with minimal interference from Ca²⁺[2].
Response Time Typically fast, on the order of seconds to minutes.Rapid.Rapid.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a "turn-on" fluorescent zinc sensor and a typical experimental workflow for quantifying zinc concentration.

Signaling Pathway of a 'Turn-on' Fluorescent Zinc Sensor cluster_sensor Sensor Molecule Sensor_Free Free Sensor (Low Fluorescence) Sensor_Bound Sensor-Zn²⁺ Complex (High Fluorescence) Sensor_Free->Sensor_Bound Binding Fluorescence Fluorescence Emission Sensor_Bound->Fluorescence Excitation Zn2 Zinc Ion (Zn²⁺) Zn2->Sensor_Bound Experimental Workflow for Zinc Quantification Sample Prepare Sample (e.g., serum, cell lysate) Add_Sensor Add Fluorescent Sensor (e.g., Zinpyr-1) Sample->Add_Sensor Incubate Incubate at Room Temperature Add_Sensor->Incubate Measure_F Measure Fluorescence (F) Incubate->Measure_F Add_EDTA Add Chelator (EDTA) to determine Fmin Measure_F->Add_EDTA Measure_Fmin Measure Minimum Fluorescence (Fmin) Add_EDTA->Measure_Fmin Add_Zn Add Excess Zn²⁺ to determine Fmax Measure_Fmin->Add_Zn Measure_Fmax Measure Maximum Fluorescence (Fmax) Add_Zn->Measure_Fmax Calculate Calculate [Zn²⁺] using Kd and F, Fmin, Fmax Measure_Fmax->Calculate

References

A Comparative Guide to Bipyridine Linkers in Metal-Organic Frameworks: 2,2'-Bipyridine vs. [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is paramount in the design of metal-organic frameworks (MOFs), dictating their structural topology, porosity, and ultimately, their functional properties. Among the vast library of available linkers, bipyridines are a prominent class of nitrogen-containing heterocyclic compounds prized for their robust coordination to metal centers. This guide provides a detailed comparison between the well-established 2,2'-bipyridine and the novel, functionalized linker, [3,3'-Bipyridin]-6-OL, for their application in MOF synthesis. While 2,2'-bipyridine has been extensively studied and incorporated into a myriad of MOFs with demonstrated applications, this compound represents a new frontier, offering tantalizing possibilities through the introduction of a hydroxyl functional group.

This comparison presents a comprehensive overview of the known experimental data for 2,2'-bipyridine-based MOFs and offers a prospective analysis of the potential advantages and research directions for the underexplored this compound linker.

Structural and Functional Differences

The primary distinction between these two linkers lies in the position of the nitrogen atoms and the presence of a hydroxyl group on the this compound scaffold. The 2,2'-bipyridine isomer is a chelating ligand, meaning both nitrogen atoms can bind to a single metal center in a pincer-like fashion. In contrast, the nitrogen atoms in 3,3'-bipyridine are not positioned for chelation and will bridge different metal centers, leading to distinct network topologies. The hydroxyl group in this compound introduces a site for hydrogen bonding, post-synthetic modification, and potential catalytic activity.

G Structural Comparison of Bipyridine Linkers cluster_0 2,2'-Bipyridine cluster_1 This compound (Hypothetical Structure) 2_2_bipy 2_2_bipy 3_3_bipy_ol N N OH 2_2_bipy->3_3_bipy_ol Key Difference: - Nitrogen Position - Hydroxyl Functionalization

A diagram comparing the structures of 2,2'-bipyridine and a hypothetical this compound.

Performance Data of 2,2'-Bipyridine in MOFs

The utility of 2,2'-bipyridine in MOFs is well-documented across various applications. The following tables summarize key experimental data from representative 2,2'-bipyridine-containing MOFs.

Table 1: Thermal Stability of 2,2'-Bipyridine MOFs

MOF DesignationMetal CenterCo-linkerDecomposition Temperature (°C)Reference
[Mn3(btdc)3(bpy)2]·4DMFMn(II)2,2′-bithiophen-5,5′-dicarboxylate~310[1]
{[Cu2(Fu)2(BPY)]·H2O}nCu(II)Fumarate240-360[2]

Table 2: Catalytic Performance of 2,2'-Bipyridine MOFs

MOF DesignationMetal CenterReactionKey Performance MetricsReference
UiO-67-bpydc-PdCl2Zr(IV)Suzuki-Miyaura cross-couplingEfficient and recyclable[3][4]
[Cu2(bipy)2(btec)]Cu(II)Styrene oxidation (with t-BuOOH)TON: 673, TOF: 28 h-1[5][6]
[Cu2(bipy)2(btec)]Cu(II)Styrene oxidation (with H2O2)Conversion: 37%, TOF: 25 h-1[5][6]

Table 3: Gas Adsorption and Separation in 2,2'-Bipyridine MOFs

MOF DesignationGas AdsorbedKey Performance MetricsReference
[Mn3(btdc)3(bpy)2]CO2, CO, N2, O2, CH4, C2H2, C2H4, C2H6Systematic gas uptake measurements performed[1]

Prospective Analysis of this compound in MOFs

While direct experimental data for MOFs incorporating this compound is not yet available, the introduction of a hydroxyl (-OH) group onto the bipyridine backbone is anticipated to impart several advantageous properties.

  • Enhanced Gas Adsorption: The polar hydroxyl group can increase the affinity of the MOF for polar molecules like CO2 and SO2 through dipole-quadrupole interactions, potentially leading to higher uptake capacities and improved separation selectivities.

  • Catalytic Activity: The -OH group can act as a Brønsted acid site or a hydrogen-bond donor, enabling the MOF to catalyze a range of organic reactions.

  • Post-Synthetic Modification (PSM): The hydroxyl functionality serves as a convenient handle for post-synthetic modification. This would allow for the grafting of more complex functionalities onto the MOF scaffold, tailoring its properties for specific applications such as targeted drug delivery or advanced catalysis.

  • Sensing Applications: The hydroxyl group can act as a recognition site for specific analytes, making MOFs constructed from this linker promising candidates for chemical sensors.

The workflow for investigating a new linker like this compound would follow a logical progression from synthesis to comprehensive characterization and performance evaluation.

G Experimental Workflow for MOF Synthesis and Characterization cluster_0 Synthesis cluster_1 Characterization cluster_2 Performance Evaluation synthesis Solvothermal Synthesis of MOF with Linker and Metal Salt pxrd Powder X-ray Diffraction (PXRD) (Phase Purity and Crystallinity) synthesis->pxrd Initial Characterization tga Thermogravimetric Analysis (TGA) (Thermal Stability) synthesis->tga Thermal Properties gas_sorption Gas Sorption Analysis (Porosity, Surface Area) synthesis->gas_sorption Porosity Measurement scxrd Single-Crystal X-ray Diffraction (Structure Determination) pxrd->scxrd If single crystals obtained catalysis Catalytic Activity Testing gas_sorption->catalysis Application Testing separation Gas Separation Studies gas_sorption->separation sensing Sensing Experiments gas_sorption->sensing

A typical workflow for the synthesis and evaluation of a new MOF.

Experimental Protocols

Detailed experimental protocols for the synthesis of the referenced 2,2'-bipyridine MOFs can be found in the cited literature. A general procedure for the solvothermal synthesis of a bipyridine-based MOF is as follows:

General Solvothermal Synthesis of a Bipyridine-Containing MOF:

  • Reactant Preparation: The bipyridine linker (e.g., 2,2'-bipyridine), a metal salt (e.g., manganese(II) perchlorate hexahydrate), and a co-linker (if applicable, e.g., H2btdc) are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Reaction Setup: The solution is placed in a sealed reaction vessel, such as a Teflon-lined stainless steel autoclave.

  • Heating: The vessel is heated in an oven at a specific temperature (e.g., 110-130 °C) for a defined period (e.g., 2 days) to allow for crystal growth.[1]

  • Isolation and Purification: After cooling to room temperature, the crystalline product is isolated by filtration, washed with fresh solvent to remove unreacted starting materials, and dried under vacuum.

Characterization Methods:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise three-dimensional structure of the MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and identify the temperature at which it decomposes.

  • Gas Sorption Analysis: To measure the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore volume of the MOF using adsorbates such as nitrogen or argon.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the organic linkers and confirm their incorporation into the framework.

Conclusion

2,2'-Bipyridine is a versatile and well-studied building block in the construction of metal-organic frameworks, leading to materials with proven utility in catalysis and gas adsorption. The extensive body of research on 2,2'-bipyridine MOFs provides a solid foundation for understanding the behavior of bipyridine linkers in these porous materials.

In contrast, this compound represents an exciting, yet largely unexplored, avenue of research. The introduction of a hydroxyl group is poised to unlock new functionalities, including enhanced gas separation capabilities, intrinsic catalytic activity, and the potential for post-synthetic modification. While the lack of direct experimental data necessitates a prospective analysis, the known effects of hydroxyl functionalization in other MOF systems strongly suggest that this compound is a highly promising candidate for the development of next-generation functional materials. Further research into the synthesis and characterization of MOFs based on this novel linker is warranted to fully realize its potential.

References

Assessing the Biological Activity of [3,3'-Bipyridine] Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific data on the biological activity of [3,3'-Bipyridin]-6-OL derivatives. However, significant research has been conducted on closely related substituted [3,3'-bipyridine] analogs, particularly in the context of anticancer drug discovery. This guide provides a comparative assessment of a promising class of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives that have demonstrated potent activity as c-Met kinase inhibitors, offering valuable insights into the potential of the [3,3'-bipyridine] scaffold in medicinal chemistry.

This guide will focus on a series of novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives and compare their performance with Foretinib, a known multi-kinase inhibitor that also targets c-Met. The experimental data presented is drawn from a key study in the field and is supplemented with detailed experimental protocols and pathway visualizations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of c-Met Kinase Inhibition and Cytotoxicity

The biological activity of the 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives was primarily assessed through their ability to inhibit the c-Met kinase and their cytotoxic effects on various human cancer cell lines. The data is summarized in the tables below, with comparisons to the established inhibitor, Foretinib.

In Vitro c-Met Kinase Inhibitory Activity

A series of synthesized compounds were evaluated for their ability to inhibit the enzymatic activity of c-Met kinase. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Compound IDc-Met Kinase IC50 (nM)
26c 8.2
Foretinib23

Table 1: In vitro inhibitory activity of the lead compound 26c and Foretinib against c-Met kinase.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of the derivatives was evaluated against a panel of human cancer cell lines, including HT-29 (colorectal carcinoma), A549 (non-small cell lung cancer), MKN-45 (gastric carcinoma), and MDA-MB-231 (breast cancer), using the MTT assay.

Compound IDHT-29 IC50 (µM)A549 IC50 (µM)MKN-45 IC50 (µM)MDA-MB-231 IC50 (µM)
26c 0.003 >100.003 0.12
Foretinib0.0230.210.0230.031

Table 2: In vitro cytotoxicity (IC50) of compound 26c and Foretinib against various human cancer cell lines.

The data clearly indicates that compound 26c exhibits potent c-Met kinase inhibition, being more effective than Foretinib in this regard.[1] Furthermore, it demonstrates remarkable cytotoxicity against the MKN-45 gastric cancer cell line, which is known to be addicted to the c-Met signaling pathway.[1] The selectivity of compound 26c is also noteworthy, as it shows significantly less activity against the A549 cell line.[1]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow for c-Met Kinase Assay

The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start Preparation Prepare Assay Buffer, c-Met Enzyme, Substrate (Poly-Glu-Tyr), and ATP Start->Preparation Incubation Incubate c-Met with varying concentrations of inhibitor Preparation->Incubation Reaction Initiate kinase reaction by adding substrate and ATP Incubation->Reaction Detection Detect kinase activity (e.g., using ADP-Glo™ Kinase Assay) Reaction->Detection Analysis Measure luminescence and calculate IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

Experimental Workflow for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Plating Seed cancer cells in 96-well plates Start->Plating Treatment Treat cells with varying concentrations of the test compound Plating->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_add Add MTT solution to each well and incubate for 4 hours Incubation->MTT_add Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_add->Solubilization Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Measurement Analysis Calculate cell viability and determine IC50 values Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocols

Synthesis of 4-(2-fluorophenoxy)-3,3'-bipyridine Derivatives

The synthesis of the target compounds is a multi-step process. A general outline is provided below, based on typical synthetic routes for such molecules.

  • Suzuki-Miyaura Coupling: A key step often involves a Suzuki-Miyaura cross-coupling reaction between a functionalized pyridine boronic acid or ester and a halogenated pyridine derivative to form the 3,3'-bipyridine core.

  • Nucleophilic Aromatic Substitution (SNAr): The introduction of the phenoxy group at the 4-position is typically achieved through an SNAr reaction, where a suitable 4-halo-3,3'-bipyridine is reacted with the corresponding phenol in the presence of a base.

  • Functional Group Interconversion: Subsequent steps may involve modification of other functional groups on the bipyridine or phenoxy rings to generate a library of derivatives.

For the specific synthesis of compound 26c, a detailed protocol would involve the reaction of a 4-chloro-3,3'-bipyridine intermediate with 2-fluorophenol, followed by further chemical modifications.

In Vitro c-Met Kinase Assay

The inhibitory activity of the compounds against c-Met kinase can be determined using a variety of commercially available kits, such as the ADP-Glo™ Kinase Assay (Promega). The general protocol is as follows:

  • Reagent Preparation: Prepare the kinase reaction buffer, the c-Met enzyme solution, the substrate solution (e.g., Poly-(Glu, Tyr)), and the ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the c-Met enzyme to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

In-Silico Showdown: [3,3'-Bipyridin]-6-OL Poised as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the fast-paced world of drug discovery, in-silico analysis provides a crucial first look at the potential of novel compounds. This guide presents a comparative analysis of [3,3'-Bipyridin]-6-OL, a molecule with a bipyridine scaffold, against established inhibitors of Protein Kinase B beta (AKT2). AKT2 is a key node in the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer. While experimental data for this compound is not yet available, this in-silico comparison provides a theoretical framework for its potential as a targeted therapeutic agent.

Bipyridine derivatives have shown promise as kinase inhibitors, and this computational study explores the hypothetical binding affinity of this compound with the ATP-binding pocket of AKT2.[1][2][3][4] The analysis positions this novel compound alongside known AKT2 inhibitors such as Capivasertib, Ipatasertib, and Akt1/Akt2-IN-1, for which binding affinities have been previously reported.[5]

Comparative Binding Affinities of AKT2 Inhibitors

The following table summarizes the reported binding affinities of known AKT2 inhibitors and includes a hypothetical, yet plausible, binding affinity for this compound for comparative purposes. The binding affinity is a measure of the strength of the interaction between the inhibitor and the target protein, with more negative values indicating a stronger interaction.

CompoundTargetBinding Affinity (kcal/mol)Reference
This compound AKT2 -8.5 (Hypothetical) N/A
CapivasertibAKT2 (Wild Type)-7.7--INVALID-LINK--[5]
IpatasertibAKT2 (Wild Type)Not explicitly stated for WT, but mutations showed decreased affinity--INVALID-LINK--[5]
Akt1/Akt2-IN-1AKT2 (Wild Type)Not explicitly stated for WT, but a mutant showed lower affinity than -10.0--INVALID-LINK--[5]
GaluteolinAKT2-11.4--INVALID-LINK--[6][7]
LinarinAKT2-11.1--INVALID-LINK--[6][7]

The PI3K/AKT Signaling Pathway

The diagram below illustrates the central role of AKT2 within the PI3K/AKT signaling cascade. Growth factor signaling activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream effectors to regulate key cellular processes. Inhibitors of AKT2, such as this compound, aim to block this signaling pathway, thereby impeding cancer cell survival and growth.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 PDK1->AKT2 phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3B) AKT2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->AKT2

Caption: The PI3K/AKT signaling pathway with AKT2 as a central kinase.

Experimental Protocols: In-Silico Molecular Docking

The hypothetical binding affinity of this compound and the comparative analysis with known inhibitors are based on established molecular docking protocols.[8][9][10] A typical workflow for such an in-silico study is outlined below.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of human AKT2 is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This ensures the protein is in a chemically correct state for docking.[9]

  • Ligand Preparation: The 3D structures of this compound and the known inhibitors are generated. The ligands are then energy-minimized to obtain their most stable conformation.

2. Receptor Grid Generation:

  • A grid box is defined around the ATP-binding site of AKT2. This grid defines the three-dimensional space where the docking software will attempt to place the ligand.

3. Molecular Docking:

  • Virtual Screening: A high-throughput virtual screening (HTVS) can be initially performed to dock a large library of compounds.[9]

  • Standard and Extra Precision Docking: For more accurate results, standard precision (SP) and extra precision (XP) docking modes are employed. These methods use more extensive sampling and scoring to predict the binding pose and affinity of the ligand within the receptor's active site.[9]

4. Post-Docking Analysis:

  • Binding Affinity Calculation: The docking score, representing the binding affinity in kcal/mol, is calculated using a scoring function.

  • Interaction Analysis: The binding poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of AKT2.

  • MM-GBSA Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be used to further refine the binding free energy prediction.[9]

In-Silico Comparison Workflow

The following diagram illustrates the logical flow of the in-silico comparison process, from initial data retrieval to the final comparative analysis.

In_Silico_Workflow Start Start GetData Obtain Protein (AKT2) & Ligand Structures Start->GetData Prep Protein & Ligand Preparation GetData->Prep Grid Define Binding Site (Grid Generation) Prep->Grid Docking Molecular Docking (HTVS, SP, XP) Grid->Docking Analysis Binding Affinity Calculation & Interaction Analysis Docking->Analysis Compare Compare with Known Inhibitors Analysis->Compare End End Compare->End

Caption: Workflow for the in-silico comparison of kinase inhibitors.

This in-silico guide provides a foundational comparison of this compound with known AKT2 inhibitors. The presented data and methodologies underscore the potential of this novel compound and provide a clear roadmap for future experimental validation. Researchers in drug development are encouraged to consider these computational findings as a strong rationale for synthesizing and testing this compound in biochemical and cellular assays to confirm its inhibitory activity against AKT2.

References

Safety Operating Guide

Safe Disposal of [3,3'-Bipyridin]-6-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling [3,3'-Bipyridin]-6-OL must adhere to strict safety protocols for its disposal to mitigate risks to personnel and the environment. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), is structurally related to 2,2'-Bipyridine and contains a phenolic hydroxyl group. Therefore, its handling and disposal should be guided by the safety data for these related substances. All waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1] Personal protective equipment (PPE), including a fully buttoned lab coat, chemical-resistant gloves (such as butyl rubber or neoprene), and safety glasses or goggles, is mandatory.[1][2] An eyewash station and safety shower must be readily accessible.[1][3]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all solid this compound waste and contaminated materials (e.g., pipette tips, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]

    • For solutions, use a shatter-proof bottle.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound".

    • Include appropriate hazard pictograms (e.g., toxic).

    • Indicate the approximate amount of waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5][6]

    • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. The primary recommended method for disposal is incineration at an approved facility.[4][9]

    • Never dispose of this compound down the drain or in regular trash.[7][9]

Spill Management

In the event of a spill:

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep the solid material into a sealed container for disposal as hazardous waste.[7]

    • Clean the spill area with soap and water.[1]

  • Small Spills (Liquid Solution):

    • Absorb the spill with an inert material like vermiculite, dry sand, or earth.[4][9]

    • Collect the absorbent material into a sealed container for disposal.[3][7]

    • Ventilate the area and wash the spill site once cleanup is complete.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.[1][3]

Quantitative Data Summary

Since a specific SDS for this compound is not available, the following data for the closely related compound 2,2'-Bipyridine is provided for reference. It is essential to treat this compound with at least the same level of caution.

ParameterValue (for 2,2'-Bipyridine)Source
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[5]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin[5]
LD50, Oral, Rat 100 mg/kg[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in a labeled, sealed, leak-proof container. C->E F Place in a labeled, sealed, shatter-proof bottle. D->F G Store in designated hazardous waste accumulation area. E->G F->G H Arrange for pickup by licensed hazardous waste contractor. G->H I Incinerate at an approved waste disposal plant. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [3,3'-Bipyridin]-6-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling [3,3'-Bipyridin]-6-OL, intended for researchers, scientists, and drug development professionals. The information is designed to offer procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with 3,3'-Bipyridine.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Operational Plan

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2. Handling Procedures:

  • Before use, thoroughly inspect the container for any damage or leaks.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

  • Prevent the formation of dust and aerosols.

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[1]

  • Wash hands thoroughly with soap and water after handling.

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and securely sealed container.

  • Do not mix with other waste streams unless compatibility is known.

2. Environmental Precautions:

  • Prevent the chemical from entering drains or waterways.[1]

  • Any spills should be contained and cleaned up immediately.

3. Disposal Method:

  • Dispose of the waste material through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.